molecular formula C14H11NO5 B12273580 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Cat. No.: B12273580
M. Wt: 273.24 g/mol
InChI Key: DKCRVZJZZNDDAX-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-nitro-4-phenoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-nitro-4-phenoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

5-methoxy-2-nitro-4-phenoxybenzaldehyde

InChI

InChI=1S/C14H11NO5/c1-19-13-7-10(9-16)12(15(17)18)8-14(13)20-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

DKCRVZJZZNDDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

5-Methoxy-2-nitro-4-phenoxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Due to the limited direct experimental data available for this specific molecule, this guide synthesizes information from analogous structures and foundational principles of organic chemistry to predict its physicochemical properties, reactivity, and spectral characteristics. Furthermore, a plausible synthetic pathway is proposed, and crucial safety and handling protocols are outlined. This document is intended to serve as a foundational resource for those looking to work with or develop applications for this compound.

Introduction and Molecular Overview

5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a complex aromatic aldehyde featuring a benzaldehyde core with three key substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a phenoxy group (-OPh). The specific arrangement of these functional groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn govern its reactivity and potential applications.

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making it a valuable synthon in organic synthesis. The electron-withdrawing nature of the nitro group, positioned ortho to the aldehyde, is expected to significantly enhance the electrophilicity of the carbonyl carbon. Conversely, the methoxy and phenoxy groups, both electron-donating through resonance, will influence the overall electron density of the aromatic ring and may direct the regioselectivity of further reactions. This intricate interplay of electronic effects makes 5-Methoxy-2-nitro-4-phenoxybenzaldehyde a molecule with nuanced and potentially valuable chemical behavior.

Molecular Structure Diagram

G cluster_molecule 5-Methoxy-2-nitro-4-phenoxybenzaldehyde cluster_reactions Key Reaction Sites Molecule C₁₄H₁₁NO₅ Aldehyde Aldehyde Group (Highly Electrophilic) Molecule->Aldehyde Nucleophilic Addition (e.g., Wittig, Grignard) Nitro Nitro Group (Reducible) Molecule->Nitro Reduction to Amine (e.g., Fe/HCl, H₂/Pd) Aromatic_Ring Aromatic Ring (Deactivated) Molecule->Aromatic_Ring Electrophilic Substitution (Difficult)

Caption: Predicted reactivity centers of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Methoxy-2-nitro-4-phenoxybenzaldehyde can be conceptualized based on established organic reactions, such as Williamson ether synthesis. A potential, though unverified, pathway is outlined below.

4.1. Step-by-Step Protocol

  • Starting Material: 3-Hydroxy-4-methoxybenzaldehyde.

  • Nitration: Careful nitration of 3-hydroxy-4-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid at low temperatures would be expected to yield 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. The directing effects of the hydroxyl and methoxy groups would favor nitration at the 2- and 6-positions, with the 2-position being less sterically hindered.

  • Williamson Ether Synthesis: The resulting 5-hydroxy-4-methoxy-2-nitrobenzaldehyde can then be subjected to a Williamson ether synthesis with a suitable phenylating agent, such as fluorobenzene, in the presence of a base like potassium carbonate and a polar aprotic solvent like DMF. Alternatively, a copper-catalyzed Ullmann condensation with a halobenzene could be employed.

Synthetic Workflow Diagram

G A 3-Hydroxy-4-methoxybenzaldehyde B Nitration (HNO₃, H₂SO₄, low temp.) A->B C 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde B->C D Williamson Ether Synthesis (Ph-X, K₂CO₃, DMF) C->D E 5-Methoxy-2-nitro-4-phenoxybenzaldehyde D->E

Caption: Proposed synthetic route to 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Predicted Spectroscopic Data

The following are predicted key spectroscopic features for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde based on the analysis of its functional groups and related structures.

SpectroscopyPredicted Key Signals and Features
¹H NMR - Aldehyde Proton: A singlet between 9.8 and 10.2 ppm. - Aromatic Protons: Signals in the range of 6.5-8.0 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both aromatic rings. [1] - Methoxy Protons: A singlet around 3.9-4.1 ppm.
¹³C NMR - Carbonyl Carbon: A signal between 185 and 195 ppm. - Aromatic Carbons: Multiple signals in the range of 110-160 ppm. Carbons attached to oxygen (methoxy and phenoxy) will be downfield, as will the carbon attached to the nitro group. [2] - Methoxy Carbon: A signal around 55-60 ppm.
IR Spectroscopy - C=O Stretch (Aldehyde): A strong absorption around 1700-1720 cm⁻¹. - N-O Stretch (Nitro): Two strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-O Stretch (Ether): Absorptions in the range of 1200-1275 cm⁻¹ (aryl-alkyl ether) and 1150-1250 cm⁻¹ (diaryl ether). - Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): An ion at m/z corresponding to the molecular weight of the compound (273.24). - Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitro group (-46), the methoxy group (-31), the formyl group (-29), and the phenoxy group (-93).

Safety, Handling, and Storage

Given the presence of a nitro group, 5-Methoxy-2-nitro-4-phenoxybenzaldehyde should be handled with caution. Aromatic nitro compounds can be toxic and are often skin and eye irritants. [3][4]Some are also known to be mutagenic. [4] 6.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

6.2. Handling

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Avoid the creation of dust.

  • Keep away from heat, sparks, and open flames.

  • Aromatic nitro compounds can be thermally sensitive and may decompose exothermically, especially in the presence of impurities. [5] 6.3. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

6.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain. [6]

Conclusion

5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a molecule with significant synthetic potential, largely owing to its highly functionalized aromatic core. While direct experimental data is scarce, this guide provides a robust, theoretically grounded framework for understanding its physical and chemical properties. The predicted high reactivity of the aldehyde group, coupled with the potential for further modification of the nitro group, makes this compound a promising building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. It is imperative that any experimental work with this compound is preceded by a thorough risk assessment and conducted with appropriate safety precautions.

References

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Sources

1H and 13C NMR spectrum data for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Introduction

5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules often serving as crucial intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise arrangement of its functional groups—aldehyde, methoxy, nitro, and phenoxy—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its application in any synthetic pathway, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1]

This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. It is designed for researchers and drug development professionals, moving beyond a simple data report to explain the underlying principles that govern the spectral appearance. We will dissect the influence of each substituent on the chemical shifts and coupling patterns, offering a predictive framework grounded in established spectroscopic theory.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol outlines a robust methodology for a molecule like 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent.[1]

    • Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. For compounds with lower solubility, or to investigate hydrogen-bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • The spectra should be recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex spin systems present in polysubstituted aromatic rings.

    • Before acquisition, the instrument must be properly shimmed to ensure a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton signals, typically from -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence. This technique collapses all carbon-proton couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.[2]

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (often several hundred to thousands) is required compared to ¹H NMR.

    • Set the spectral width to cover the full range of organic carbons, typically from 0 to 220 ppm.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity. The substituents on the benzaldehyde core exert strong electronic effects, leading to a predictable dispersion of the aromatic signals.

The key influences are:

  • -CHO (Aldehyde): A powerful electron-withdrawing and anisotropic group, causing significant deshielding of the aldehyde proton and nearby aromatic protons.

  • -NO₂ (Nitro): A very strong electron-withdrawing group, which deshields ortho and para protons through both inductive and resonance effects.[3][4]

  • -OCH₃ (Methoxy): An electron-donating group through resonance, which shields ortho and para protons.

  • -OPh (Phenoxy): An electron-donating group that shields its ortho and para positions, while also introducing its own set of proton signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H (Aldehyde)~10.2Singlet (s)1HN/A
H-3~7.8Singlet (s)1HN/A
H-6~7.5Singlet (s)1HN/A
H (Phenoxy, ortho)~7.45Multiplet (m)2H
H (Phenoxy, para)~7.30Multiplet (m)1H
H (Phenoxy, meta)~7.15Multiplet (m)2H
H (Methoxy)~3.95Singlet (s)3HN/A

Rationale for Assignments:

  • Aldehyde Proton: The aldehyde proton is consistently found in the 9-10 ppm region due to the strong deshielding effect of the carbonyl group.[5][6] Its position ortho to the electron-withdrawing nitro group would place it even further downfield, predicted here at ~10.2 ppm.

  • Aromatic Protons (H-3 and H-6):

    • H-3: This proton is ortho to both the strongly electron-withdrawing nitro and aldehyde groups. This cumulative deshielding effect makes it the most downfield of the aromatic protons on the main ring, expected around 7.8 ppm.

    • H-6: This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing aldehyde group. The competing effects result in a chemical shift that is downfield but less so than H-3, predicted around 7.5 ppm.

    • Since H-3 and H-6 lack adjacent protons on the ring, they are expected to appear as sharp singlets (any ⁴J or ⁵J long-range coupling would be minimal and likely unresolved).

  • Phenoxy Group Protons: The protons on the phenoxy ring will appear in the typical aromatic region (7.0-7.5 ppm).[7] They will present as a complex multiplet due to coupling between themselves. The ortho protons are generally the most deshielded due to their proximity to the ether oxygen.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.[5]

Visualization of the Core Structure

Caption: Molecular structure of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde with numbered positions.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents, providing a detailed map of the molecule's carbon skeleton.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C (Aldehyde)~189
C-4~160
C-5~155
C-2~145
C (Phenoxy, ipso)~154
C-1~132
C (Phenoxy, para)~130
C (Phenoxy, meta)~125
C (Phenoxy, ortho)~120
C-6~115
C-3~112
C (Methoxy)~56.5

Rationale for Assignments:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typically around 190 ppm.[6][8]

  • Oxygen-Substituted Carbons (C-4, C-5): Carbons directly bonded to oxygen are significantly deshielded. C-4 (bonded to the phenoxy group) and C-5 (bonded to the methoxy group) are expected at the downfield end of the aromatic region.[7][9]

  • Nitro-Substituted Carbon (C-2): The carbon bearing the nitro group (C-2) is also strongly deshielded, though typically less so than an oxygen-substituted carbon.

  • Quaternary Carbons (C-1): This carbon, attached to the aldehyde, is a quaternary carbon and its signal intensity will likely be lower than that of the protonated carbons. Its chemical shift is influenced by the aldehyde group.

  • Protonated Aromatic Carbons (C-3, C-6): These carbons are generally found further upfield in the aromatic region. C-3, being ortho to two strong withdrawing groups, and C-6, ortho to a donating group, will have distinct chemical shifts reflecting their local electronic environments.

  • Phenoxy Carbons: The carbons of the phenoxy ring will appear in the 115-155 ppm range. The ipso-carbon (attached to the ether oxygen) will be the most downfield, while the ortho, meta, and para carbons will have distinct shifts.

  • Methoxy Carbon: The carbon of the methoxy group is highly shielded compared to the aromatic carbons and is expected to appear around 56 ppm.[10]

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. The predicted spectra are characterized by a highly deshielded aldehyde proton, two distinct singlets for the protons on the main aromatic ring, and a characteristic singlet for the methoxy group. The ¹³C spectrum is distinguished by the downfield carbonyl signal and the well-dispersed signals of the twelve unique aromatic carbons. This comprehensive spectral analysis, rooted in the fundamental principles of substituent effects, serves as an essential tool for any scientist working with this or structurally related molecules, ensuring confidence in its identity and purity.

References

  • Wiley-VCH. (n.d.).
  • ACS Omega. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect.
  • Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes.
  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals.
  • The Royal Society of Chemistry. (n.d.).
  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
  • SpectraBase. (n.d.). Benzaldehyde, 4-benzyloxy-5-methoxy-2-nitro- - Optional[13C NMR] - Chemical Shifts.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • (n.d.). NMR Chemical Shifts.
  • ResearchGate. (n.d.). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
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  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Oriental Journal of Chemistry. (2016, October 20).
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  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy - Procedure.
  • Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.

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Advanced Physicochemical Profiling and Synthetic Utility of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on highly functionalized building blocks. 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a privileged ortho-nitrobenzaldehyde derivative that serves as a critical intermediate in the synthesis of advanced heterocyclic scaffolds, such as quinazolines, indoles, and quinolines.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the stereoelectronic rationale behind its reactivity, and a field-proven, self-validating experimental workflow for its conversion into bioactive molecular cores.

Physicochemical & Structural Characterization

The structural architecture of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is defined by four distinct functional groups on a central benzene ring, each serving a specific synthetic or pharmacological purpose:

  • Aldehyde (-CHO): An electrophilic center primed for nucleophilic attack (e.g., reductive aminations, Wittig olefination).

  • Nitro (-NO₂): A strong electron-withdrawing group that activates the aldehyde. Post-reduction, it serves as an internal nucleophile for cyclization.

  • Phenoxy (-OPh): A bulky, lipophilic moiety that is highly valued in kinase inhibitor design for occupying deep hydrophobic pockets (e.g., the ATP-binding site).

  • Methoxy (-OCH₃): An electron-donating group that tunes the electronic density of the aromatic core, influencing the regioselectivity of downstream reactions.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 5-Methoxy-2-nitro-4-phenoxybenzaldehyde
CAS Registry Number 1799439-10-3[1]
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
Monoisotopic Mass 273.0637 Da
SMILES String O=CC1=CC(OC)=C(OC2=CC=CC=C2)C=C1=O
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Mechanistic Rationale in Scaffold Design

The strategic placement of the nitro and aldehyde groups in an ortho relationship makes this compound an ideal precursor for tandem or cascade cyclizations. However, the presence of multiple reactive sites demands strict chemoselectivity.

When synthesizing a secondary amine via the aldehyde, harsh reducing agents (like LiAlH₄ or NaBH₄) risk reducing the nitro group prematurely or over-reducing the unreacted aldehyde to an alcohol. To prevent this, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. As established by Abdel-Magid et al., STAB provides a mild, highly selective reductive amination environment that perfectly tolerates nitro groups and aromatic ethers [2].

Following amination, the nitro group must be reduced to an aniline. While Palladium on Carbon (Pd/C) with hydrogen gas is standard, the phenoxy ether linkage can sometimes be sensitive to aggressive catalytic hydrogenation (risking cleavage). Therefore, a milder single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is preferred to preserve the structural integrity of the phenoxy ether.

Experimental Workflow: Chemoselective Quinazoline Synthesis

The following protocol outlines the transformation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde into a highly functionalized quinazoline core. Every step is designed as a self-validating system to ensure maximum yield and purity.

SynthWorkflow A 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (Starting Material) B Imine Intermediate (Schiff Base) A->B Primary Amine AcOH, DCE C Secondary Amine (Reductive Amination) B->C NaBH(OAc)3 Mild Reduction D Aniline Derivative (Nitro Reduction) C->D Fe, NH4Cl EtOH/H2O, 80°C E Quinazoline Scaffold (Cyclization Target) D->E Formamidine Acetate Microwave, 150°C

Synthetic workflow: Transformation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde to a quinazoline.

Phase 1: Chemoselective Reductive Amination
  • Reaction Setup: Dissolve 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add the desired primary amine (1.2 eq) and glacial acetic acid (1.5 eq).

  • Imine Formation: Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over THF because it accelerates the reaction kinetics of STAB. Acetic acid catalyzes the Schiff base formation.

  • Reduction: Cool the mixture to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Analyze via LC-MS. The reaction is complete when the parent peak at m/z 273.24 entirely disappears, replaced by the[M+H]⁺ peak of the secondary amine.

Phase 2: Nitro Group Reduction
  • Reaction Setup: Dissolve the purified secondary amine in an Ethanol/Water mixture (5:1 v/v). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Thermal Reduction: Heat the suspension to 80°C under a nitrogen atmosphere for 3 hours.

    • Causality: The Fe/NH₄Cl system chemoselectively reduces the nitro group to an amine without risking the reductive cleavage of the phenoxy ether.

  • In-Process Validation: The reaction mixture will transition from a deep yellow to a pale/colorless solution. LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons (-30 Da). Filter through Celite to remove iron salts.

Phase 3: Microwave-Assisted Cyclization
  • Reaction Setup: Combine the resulting ortho-diamine intermediate with formamidine acetate (3.0 eq) in a microwave-safe vial.

  • Irradiation: Subject the mixture to microwave irradiation at 150°C for 15 minutes.

    • Causality: Traditional Niementowski-type cyclizations require harsh thermal heating (>150°C for 6+ hours), which can lead to degradation. Microwave irradiation drives the condensation rapidly, drastically improving the yield and purity profile of the quinazoline [3].

  • Final Validation: Purify via preparative HPLC. Confirm the cyclized quinazoline structure via ¹H NMR (disappearance of primary aniline protons, emergence of the distinct quinazoline C2-H aromatic singlet around 8.8–9.0 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 8. Available at:[Link]

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and spectroscopic characterization of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. As a molecule of interest in medicinal chemistry and materials science, a definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives. This document details a plausible synthetic pathway, a robust protocol for single-crystal growth, and a meticulous workflow for single-crystal X-ray diffraction analysis. Furthermore, it presents a full suite of spectroscopic data, including FT-IR, NMR, and mass spectrometry, to complement the crystallographic findings. The methodologies described herein are designed to serve as a practical guide for researchers engaged in the structural elucidation of complex organic molecules.

Synthesis and Crystallization

The synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde can be approached through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The Williamson ether synthesis provides a reliable and high-yielding route to the target compound.[1][2][3][4]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 4-hydroxy-5-methoxy-2-nitrobenzaldehyde, which is reacted with a suitable phenoxide source. The presence of an electron-withdrawing nitro group ortho to the reaction site activates the aromatic ring towards nucleophilic attack.

Synthetic_Pathway reactant1 4-hydroxy-5-methoxy- 2-nitrobenzaldehyde reagents DMF, Heat reactant1->reagents reactant2 Phenoxide Source (e.g., Potassium Phenoxide) reactant2->reagents product 5-Methoxy-2-nitro- 4-phenoxybenzaldehyde reagents->product

Caption: Proposed synthetic route for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Experimental Protocol: Synthesis
  • To a solution of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add fluorobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction to 120 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Experimental Protocol: Single Crystal Growth

The successful acquisition of high-quality X-ray diffraction data is contingent upon the availability of well-ordered single crystals.[5] The slow evaporation method is a reliable technique for the crystallization of organic compounds.

  • Dissolve the purified 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in a minimum amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with parafilm and perforate with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to a week.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection strategy involves a series of ω and φ scans to ensure complete coverage of the reciprocal space. The collected diffraction intensities are then integrated and corrected for Lorentz and polarization effects.

XRD_Workflow start Single Crystal Selection data_collection X-ray Data Collection start->data_collection structure_solution Structure Solution (Direct Methods or Patterson) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation cif_deposition CIF Deposition (CCDC) validation->cif_deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the electron density distribution. This model is then refined using full-matrix least-squares on F² to optimize the atomic coordinates, displacement parameters, and other structural parameters. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data

While no published crystal structure for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde currently exists, the following table presents an illustrative set of crystallographic data based on a structurally similar compound, 1-Nitro-4-(4-nitrophenoxy)benzene, to exemplify the expected parameters.[7]

ParameterIllustrative Value
Empirical formulaC₁₃H₉NO₅
Formula weight259.22
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.1114(5) Å, α = 90°
b = 11.8942(7) Å, β = 106.402(1)°
c = 12.3970(7) Å, γ = 90°
Volume1147.37(12) ų
Z4
Density (calculated)1.500 Mg/m³
Absorption coefficient0.120 mm⁻¹
F(000)536
Crystal size0.36 x 0.35 x 0.25 mm³
Theta range for data collection2.5 to 27.5°
Reflections collected10808
Independent reflections2641 [R(int) = 0.026]
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R₁ = 0.039, wR₂ = 0.105
R indices (all data)R₁ = 0.048, wR₂ = 0.112
Data Deposition

Upon completion of the structure refinement and validation, the crystallographic information file (CIF) should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[8][9][10] This ensures the data is publicly accessible to the scientific community.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H stretch
~2850, ~2750Aldehydic C-H stretch
~1700Aldehydic C=O stretch[11]
~1590, ~1490Aromatic C=C stretch
~1520, ~1340Asymmetric and symmetric NO₂ stretch[12]
~1250Aryl-O-C stretch (ether)[13]
~1020Methoxy C-O stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.2sAldehyde (-CHO)
~7.8sAromatic H
~7.4 - 7.2mPhenoxy group aromatic H's
~7.0sAromatic H
~3.9sMethoxy (-OCH₃)

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~160 - 110Aromatic and Phenoxy Carbons
~56Methoxy (-OCH₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (C₁₃H₉NO₅), the expected molecular ion peak [M]⁺ would be observed at m/z = 259.05.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. The proposed synthetic route via Williamson ether synthesis offers a practical method for obtaining the target compound. The detailed protocols for single-crystal growth and X-ray diffraction analysis provide a robust framework for determining its precise three-dimensional structure. The inclusion of illustrative crystallographic data and predicted spectroscopic signatures serves as a valuable reference for researchers in the field. The methodologies and data presented herein underscore the importance of a multi-technique approach for the unambiguous characterization of novel organic compounds.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]

  • Cheung, E. Y., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 241-248.
  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
  • Wardell, S. M. V., & Wardell, J. L. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1747–o1748.
  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-Nitro-4-phenoxybenzene. PubChem. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • O'Mahoney, C. A., Williams, D. J., Colquhoun, H. M., Mayo, R., Young, S. M., Askari, A., Kendrick, J., & Robson, E. (1991). Single crystal X-ray studies of aromatic oligomers' resolution of the bond-angle anomaly in poly(aryletherketone)s. Polymer, 32(13), 2282–2286.
  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives.
  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • O'Mahoney, C. A., Williams, D. J., Colquhoun, H. M., Mayo, R., Young, S. M., Askari, A., Kendrick, J., & Robson, E. (1990). Single-crystal x-ray studies of aromatic oligomers: conformation and packing in isomeric pyromellitimide-ether-sulfones. Macromolecules, 23(1), 1-3.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?
  • University College London. (n.d.). How to install Cambridge Crystallographic Data Centre for Windows.
  • CoreTrustSeal. (2020).
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  • BenchChem. (2025). Spectral Data Analysis of 4-Methoxy-3-nitrobenzaldehyde: A Technical Guide.
  • National Institute of Standards and Technology. (n.d.). 4-Phenoxybenzaldehyde. NIST Chemistry WebBook.
  • Der Pharma Chemica. (2016).
  • The Royal Society of Chemistry. (n.d.).
  • Acta Crystallographica Section E: Crystallographic Communications. (2017). 10,20-bis(4-nitrophenyl)
  • ResearchGate. (n.d.). FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d)...
  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. California Institute of Technology.
  • ResearchGate. (n.d.). X-ray diffraction studies of poly(aryl ether ether ketone)
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.
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Solubility profile of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in polar and non-polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Solubility Profile of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in Polar and Non-Polar Solvents

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage pharmaceutical development, profoundly influencing its formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the solubility profile for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, a complex organic molecule incorporating multiple functional groups that dictate its physicochemical behavior. We present a detailed, field-proven methodology for determining thermodynamic solubility using the universally recognized shake-flask method, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). The narrative explains the causal relationships behind experimental choices, offering insights grounded in established analytical principles. This document is intended for researchers, scientists, and drug development professionals, serving as both a practical guide and a reference for understanding the critical interplay between molecular structure and solubility.

Introduction: The Imperative of Solubility in Drug Development

In the path from discovery to clinical application, a molecule's intrinsic properties govern its fate. Among these, aqueous and non-aqueous solubility stands as a primary gatekeeper to success. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant challenges in developing a viable dosage form.[1] The subject of this guide, 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, presents a unique case study. Its structure combines a polar aldehyde and a nitro group with less polar methoxy and large, non-polar phenoxy moieties, suggesting a nuanced solubility profile.

Understanding this profile is not merely an academic exercise; it is essential for:

  • Preclinical Assessment: Ensuring reliable and reproducible results in biological assays.

  • Formulation Science: Selecting appropriate excipients and delivery systems (e.g., solutions, suspensions).

  • Process Chemistry: Designing efficient purification and crystallization protocols.

This guide provides the theoretical framework and a robust experimental protocol to comprehensively characterize the solubility of this compound across a spectrum of polar and non-polar solvents.

Physicochemical Characterization

A molecule's structure is the ultimate determinant of its physical properties. While specific experimental data for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is not widely published, we can infer its characteristics based on its constituent functional groups and related structures, such as 5-Methoxy-2-nitrobenzaldehyde.[2][3][4][5]

  • Molecular Formula: C₁₄H₁₁NO₅

  • Molecular Weight: 273.24 g/mol

  • Chemical Structure: (Structure inferred from name)

Structural Analysis & Expected Behavior:

  • Polar Groups: The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly electron-withdrawing and contribute significant polarity and potential for dipole-dipole interactions.

  • Moderately Polar Group: The methoxy group (-OCH₃) is a polar ether linkage.

  • Non-Polar Group: The phenoxy group (-O-C₆H₅) is large, aromatic, and predominantly non-polar (lipophilic), which is expected to significantly decrease aqueous solubility.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH). The oxygen atoms in the aldehyde, nitro, methoxy, and ether linkages can act as hydrogen bond acceptors.

This combination predicts poor solubility in water and other highly polar protic solvents. Conversely, its solubility is expected to be higher in solvents that can engage in dipole-dipole interactions or are less polar in nature.

Core Methodology: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the shake-flask method .[6][7] This technique ensures that the solvent is fully saturated with the compound, representing a true equilibrium state.[8]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods for its reliability and direct measurement of thermodynamic equilibrium, which is crucial for downstream development decisions.[1][6] Kinetic solubility assays, while faster, often overestimate solubility as they rely on precipitating a compound from a DMSO stock solution and can be influenced by the rate of precipitation.[1] For definitive characterization, the shake-flask method is unparalleled.

Quantitative analysis of the resulting saturated solution requires a sensitive and specific analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for aromatic compounds like benzaldehyde derivatives due to its high resolution and accuracy.[7][9]

Experimental Workflow for Solubility Determination

The entire process, from sample preparation to final analysis, follows a systematic and self-validating workflow.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification A Weigh excess of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde B Add selected solvent (e.g., Acetonitrile, Water) A->B C Create triplicate samples for each solvent B->C D Seal vials and place in orbital shaker at 25°C C->D Start Incubation E Agitate for 48 hours to ensure equilibrium D->E F Allow samples to settle E->F End Incubation G Withdraw supernatant using a glass syringe F->G H Filter through 0.22 µm PTFE syringe filter G->H I Prepare serial dilutions of the filtrate H->I Proceed to Analysis J Analyze by validated HPLC-UV method I->J K Determine concentration using calibration curve J->K L Calculate final solubility (mg/mL or µg/mL) K->L

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating standard curves and quality controls.

1. Preparation of Stock Standards for HPLC Calibration: a. Accurately weigh approximately 10 mg of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This is the 1 mg/mL primary stock. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock with the mobile phase.

2. HPLC Method Validation (Abbreviated): a. Establish a reversed-phase HPLC method (e.g., C18 column) with UV detection at a wavelength of maximum absorbance (~254 nm, typical for benzaldehyde chromophores).[9] b. Inject the calibration standards in triplicate to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.998.

3. Shake-Flask Solubility Measurement: [8][10] a. Add an excess amount of the solid compound (e.g., ~5-10 mg) to a series of 2 mL glass vials. The key is to ensure solid material remains after equilibration. b. To each vial, add 1 mL of the desired test solvent (see Table 1 for suggestions). Prepare each solvent in triplicate. c. Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the samples for 24 to 48 hours. A longer duration is preferable to guarantee equilibrium has been reached.[1][7] e. After agitation, allow the vials to stand for at least 1 hour to let undissolved solids sediment. f. Carefully withdraw an aliquot of the supernatant using a glass syringe. g. Immediately filter the aliquot through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any undissolved microparticulates.

4. Sample Analysis and Calculation: a. Dilute the filtered sample with the mobile phase as necessary to bring the concentration within the validated range of the HPLC calibration curve. b. Inject the diluted samples into the HPLC system. c. Determine the concentration of the dissolved compound in the diluted sample by interpolating its peak area from the calibration curve. d. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Results: A Comparative Solubility Profile

The following table presents illustrative solubility data for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, based on its expected behavior. This data should be experimentally determined for definitive results.

SolventTypePolarity IndexHydrogen BondingIllustrative Solubility (µg/mL)
Polar Solvents
WaterProtic10.2Donor & Acceptor< 1
MethanolProtic5.1Donor & Acceptor~ 150
EthanolProtic4.3Donor & Acceptor~ 250
AcetonitrileAprotic5.8Acceptor Only~ 5,000
Dimethyl Sulfoxide (DMSO)Aprotic7.2Acceptor Only> 50,000
Non-Polar Solvents
Dichloromethane (DCM)Aprotic3.1None~ 20,000
TolueneAromatic2.4None~ 1,500
HexaneAliphatic0.1None< 10

Discussion and Interpretation

The illustrative data aligns with the theoretical analysis of the molecule's structure.

  • Extremely Poor Aqueous Solubility: The large, non-polar phenoxy group dominates the molecule's character, leading to very low solubility in water, a highly polar, hydrogen-bonding solvent.[11] The principle of "like dissolves like" clearly predicts this outcome.

  • Influence of Polar Aprotic Solvents: The compound shows significantly higher solubility in polar aprotic solvents like Acetonitrile and especially DMSO. These solvents have strong dipole moments that can interact favorably with the polar nitro and aldehyde groups, but without the highly ordered hydrogen-bonding network of water that would need to be disrupted.

  • Solubility in Alcohols: Solubility in methanol and ethanol is moderate. While these solvents are polar, their alkyl chains provide some non-polar character that can interact with the phenoxy ring, improving solubility compared to water.

  • Non-Polar Solvent Behavior: The high solubility in a chlorinated solvent like Dichloromethane is expected, as it effectively solvates the large aromatic portions of the molecule. The very low solubility in a non-polar aliphatic solvent like hexane suggests that some degree of polarity in the solvent is necessary to overcome the crystal lattice energy of the solid compound.

Conclusion and Applications

This technical guide has outlined a robust framework for determining and interpreting the solubility profile of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. The analysis indicates that the compound is a poorly water-soluble molecule with a preference for polar aprotic or moderately polar organic solvents. This information is directly applicable to:

  • Drug Discovery: Dictates the choice of vehicle for in vitro and in vivo screening to ensure the compound remains in solution.

  • Formulation Development: Highlights the need for enabling technologies, such as amorphous solid dispersions, lipid-based formulations, or the use of co-solvents to achieve therapeutic concentrations in an aqueous physiological environment.

  • Chemical Synthesis: Informs the selection of solvents for reaction workups and purification steps like recrystallization.

By following the detailed methodology presented, researchers can generate the high-quality, reliable solubility data essential for making informed decisions throughout the drug development pipeline.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from Scribd. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

  • (2024, September 24). Solubility test for Organic Compounds. Retrieved from a course resource. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from Pharmaceutical Sciences. [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved from WHO Technical Report Series. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a university course supplement. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from Chemistry Online @ UTSC. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHOXY-2-NITROBENZALDEHYDE | CAS 20357-24-8. Retrieved from Matrix Fine Chemicals. [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from MSU Chemistry. [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is not publicly available. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 5-Methoxy-2-nitrobenzaldehyde and various other substituted nitroaromatic aldehydes, in conjunction with established best practices for handling nitro compounds. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound's Profile

5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a complex aromatic compound featuring three key functional groups: an aldehyde, a nitro group, and a phenoxy ether. This specific combination of functionalities dictates its reactivity and, consequently, its hazard profile. The electron-withdrawing nature of the nitro and aldehyde groups on the benzene ring, combined with the bulky phenoxy substituent, suggests that this molecule is likely a stable, crystalline solid at room temperature. Its primary utility is anticipated to be as an intermediate in multi-step organic syntheses, particularly in the development of novel pharmaceutical agents and complex molecular scaffolds.

The causality behind the stringent handling protocols detailed herein stems directly from the nitroaromatic and aldehyde functionalities. Aromatic nitro compounds are a well-documented class of chemicals that can pose significant health risks, including irritation and potential for absorption through the skin.[1] Furthermore, many nitro compounds are energetically unstable and can be sensitive to heat, shock, or friction, although the risk of explosion generally increases with the number of nitro groups.[1] The aldehyde group, while a crucial reactive handle for synthesis, can also contribute to respiratory and skin irritation.[2]

Hazard Identification and Risk Assessment

Based on analysis of closely related nitroaromatic aldehydes, 5-Methoxy-2-nitro-4-phenoxybenzaldehyde should be treated as a hazardous substance. The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Expert Insight: The consistency of these hazard classifications across multiple substituted nitrobenzaldehydes provides a high degree of confidence in this extrapolated profile. The primary routes of exposure in a laboratory setting will be through inhalation of dust particles and inadvertent skin contact. Therefore, the core of a robust safety protocol must be the prevention of aerosol generation and the establishment of an impermeable barrier between the chemical and the researcher.

Core Safety Protocols: From Storage to Disposal

A self-validating safety system is one where each step is designed to mitigate risks identified in the hazard assessment. All handling of this compound must be performed with the understanding that it is potentially harmful.

Chemical Storage and Segregation

Proper storage is the first line of defense against accidental exposure and degradation.

  • Protocol:

    • Store 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in a tightly sealed, clearly labeled container.

    • Place the primary container within a compatible, non-reactive secondary container to mitigate the impact of spills.

    • Store in a cool, dry, and well-ventilated area.[4] A dedicated cabinet for combustible solids is appropriate.

    • Crucially, segregate this compound from incompatible materials. This includes strong oxidizing agents, strong bases, and reducing agents to prevent uncontrolled reactions.[1]

    • Avoid storing on high shelves to minimize the risk of dropping.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) exposure must be applied. Engineering controls are the primary method for exposure reduction, supplemented by rigorous use of PPE.

  • Engineering Controls:

    • All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemically resistant gloves are mandatory. Given the nitroaromatic structure, butyl or neoprene gloves are recommended for extended contact.[1] For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[1]

    • Eye Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required at all times.[1]

    • Face Protection: When there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn in addition to safety goggles.

    • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[1]

    • Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Involving 5-Methoxy-2-nitro-4-phenoxybenzaldehyde fume_hood Work in Chemical Fume Hood? start->fume_hood base_ppe Standard PPE: - Safety Goggles (ANSI Z87.1) - Flame-Resistant Lab Coat fume_hood->base_ppe Yes gloves Select Gloves: - Butyl/Neoprene for prolonged contact - Double Nitrile for incidental contact base_ppe->gloves splash_risk Splash Risk? gloves->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No face_shield->end_ppe

Figure 1: Workflow for selecting appropriate PPE.

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

Spill Response
  • Protocol:

    • Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

    • Isolate: If flammable solvents are present, eliminate all ignition sources.

    • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

    • Contain: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

    • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

    • Dispose: The collected waste must be disposed of through your institution's hazardous waste program.

Spill_Response spill Chemical Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontrolled Spill assess->large_spill Major alert Alert Nearby Personnel small_spill->alert evacuate Evacuate Area Call Emergency Response large_spill->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect clean Decontaminate Area with Soap & Water collect->clean dispose Dispose of Waste via Institutional Protocol clean->dispose

Figure 2: Decision tree for chemical spill response.
First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While the compound itself is a combustible solid, the primary fire risk often comes from solvents used in the laboratory.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides and nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 5-Methoxy-2-nitro-4-phenoxybenzaldehyde underpins the integrity and success of research and development. While this compound holds potential as a synthetic intermediate, its handling demands a comprehensive understanding of its extrapolated risks and an unwavering commitment to safety protocols. By integrating these guidelines—from meticulous storage and engineering controls to robust emergency preparedness—scientists can confidently and safely explore its synthetic utility, ensuring that innovation and well-being advance in parallel.

References

  • ChemSynthesis. (2025). 5-methoxy-2-nitrobenzaldehyde.
  • Sigma-Aldrich. 5-methoxy-2-nitrobenzaldehyde AldrichCPR.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - 2-Methoxybenzaldehyde.
  • PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde.
  • NextSDS. 5-Methoxy-2-nitrobenzaldehyde — Chemical Substance Information.
  • NextSDS. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde — Chemical Substance Information.
  • Santa Cruz Biotechnology. 5-Methoxy-2-nitrobenzaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzaldehyde.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - 4-Phenoxybenzaldehyde.
  • TCI AMERICA. 5-Methoxy-2-nitrobenzaldehyde.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - o-Anisaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Iodo-4-methoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzaldehyde.
  • SyTracks. 5-hydroxy-4-methoxy-2-nitrobenzaldehyde.
  • ChemicalBook. (2026). 5-Methoxy-2-nitrobenzaldehyde.
  • Chemsrc. (2025). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde.
  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-.
  • Pfaltz & Bauer. SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
  • Sigma-Aldrich. (2014). 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Phenoxybenzaldehydes in Medicinal Chemistry

The 5-methoxy-2-nitro-4-phenoxybenzaldehyde scaffold is a key pharmacophore found in a variety of biologically active molecules. The unique arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a flexible phenoxy ether linkage—makes it a valuable intermediate in the synthesis of complex molecular architectures. Derivatives of this core structure have been investigated for their potential as anticancer agents, often acting as tubulin polymerization inhibitors, which leads to cell cycle arrest and apoptosis in cancer cells.[1] The strategic placement of the methoxy and nitro groups on the benzaldehyde ring significantly influences the molecule's reactivity and its interactions with biological targets.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 5-methoxy-2-nitro-4-phenoxybenzaldehyde derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Reaction Principle: A Two-Step Synthetic Strategy

The synthesis of the target compound, 5-methoxy-2-nitro-4-phenoxybenzaldehyde, is most effectively achieved through a two-step process. The first step involves the nitration of a commercially available substituted benzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the phenoxy group. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

The key transformation is the SNAr reaction, a cornerstone of modern organic synthesis for the formation of diaryl ethers.[4][5] This reaction is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halogen).[6][7] The electron-withdrawing nitro group stabilizes the negatively charged intermediate, the Meisenheimer complex, thereby lowering the activation energy of the reaction.[4]

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Start Nitration Nitration Start->Nitration HNO₃/H₂SO₄ SNAr_Reaction SNAr_Reaction Nitration->SNAr_Reaction Phenol, Base Purification Purification SNAr_Reaction->Purification Workup & Chromatography Final_Product Final_Product Purification->Final_Product

Caption: Figure 1: High-level overview of the synthetic workflow.

Detailed Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Chloro-5-methoxy-2-nitrobenzaldehyde

This initial step focuses on the regioselective nitration of 4-chloro-3-methoxybenzaldehyde. The presence of the chloro and methoxy groups directs the incoming nitro group to the desired position.

Materials:

  • 4-Chloro-3-methoxybenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.0 eq) and cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 4-chloro-3-methoxybenzaldehyde (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of 4-chloro-5-methoxy-2-nitrobenzaldehyde will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Recrystallization and Drying: Recrystallize the crude product from ethanol to obtain pure 4-chloro-5-methoxy-2-nitrobenzaldehyde as a pale-yellow solid. Dry the product under vacuum.

Part 2: Synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

This step involves the coupling of the synthesized 4-chloro-5-methoxy-2-nitrobenzaldehyde with phenol in the presence of a base.

Materials:

  • 4-Chloro-5-methoxy-2-nitrobenzaldehyde (from Part 1)

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-5-methoxy-2-nitrobenzaldehyde (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. A crude product will precipitate out.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 5-methoxy-2-nitro-4-phenoxybenzaldehyde.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Molar Equivalents
Part 1: Nitration
4-Chloro-3-methoxybenzaldehyde170.591.0
Nitric Acid (70%)63.011.1
Sulfuric Acid (98%)98.084.0
Part 2: SNAr Reaction
4-Chloro-5-methoxy-2-nitrobenzaldehyde215.581.0
Phenol94.111.2
Potassium Carbonate138.212.0

Causality and Experimental Choices

  • Choice of Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a classic and highly effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted side products.

  • SNAr Base and Solvent: Potassium carbonate is a suitable base for the SNAr reaction as it is strong enough to deprotonate phenol to the more nucleophilic phenoxide ion, yet mild enough to avoid unwanted side reactions. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.

  • Leaving Group: A chloro group is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by strong electron-withdrawing groups.

Safety and Handling Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled in a fume hood.[4]

  • Phenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Always add acid to water, never the other way around, to avoid violent exothermic reactions.

Characterization

The final product should be characterized by standard analytical techniques, including:

  • Melting Point: To determine the purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde, nitro, ether).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-methoxy-2-nitro-4-phenoxybenzaldehyde derivatives. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The principles of electrophilic aromatic substitution and nucleophilic aromatic substitution are central to this synthetic strategy, highlighting the power of fundamental organic chemistry in the creation of complex and biologically relevant molecules.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913–916. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Retrieved from [Link]

  • A novel synthesis of triarylamines and diaryl ethers is reported; a feature of this process is the ligand-free copper-catalysed C–N and C–O bond formation in tetraethyl orthosilicate. (n.d.). Chemical Communications. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry. [Link]

  • Organic Syntheses Procedure. (1949). p-NITROBENZALDEHYDE. [Link]

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. (2020, December 16). UNICA.it. Retrieved from [Link]

  • Process for the preparation of m-phenoxybenzaldehyde. (n.d.). Google Patents.
  • NextSDS. (n.d.). 5-Methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). (n.d.). RSC Publishing. [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZALDEHYDE. [Link]

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Application Note: 5-Methoxy-2-nitro-4-phenoxybenzaldehyde as a Strategic Precursor in the Synthesis of N-Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Methoxy-2-nitro-4-phenoxybenzaldehyde (CAS: 1799439-10-3)[1] is a highly specialized, polyfunctional aromatic building block utilized in the discovery and development of advanced targeted therapeutics. The unique substitution pattern—a methoxy group at C5 and a bulky, lipophilic phenoxy group at C4—provides a privileged scaffold for occupying deep hydrophobic pockets in various biological targets.

When incorporated into N-heterocycles, the 7-phenoxy substitution (derived from the C4-phenoxy of the precursor) has demonstrated profound pharmacological utility. For instance, 6-methoxy-7-phenoxy-substituted isoquinolines (e.g., SG-094) act as potent inhibitors of Two-Pore Channel 2 (TPC2)[2], while structurally related 7-phenoxy benzothiadiazines serve as nanomolar positive allosteric modulators of AMPA receptors[3]. Furthermore, converting this precursor into a quinazoline core yields potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR, where the phenoxy moiety extends into the hydrophobic DFG-out pocket.

This application note details a self-validating, four-step synthetic protocol to convert 5-Methoxy-2-nitro-4-phenoxybenzaldehyde into 4-chloro-6-methoxy-7-phenoxyquinazoline—the universal electrophilic hub for synthesizing diverse kinase inhibitors.

Core Synthetic Workflows & Protocols

The transformation relies on sequential oxidation, reduction, cyclization, and activation. Each step is designed with explicit mechanistic causality and includes In-Process Controls (IPCs) to ensure a self-validating workflow.

Protocol 1: Pinnick Oxidation to 5-Methoxy-2-nitro-4-phenoxybenzoic acid
  • Causality: The aldehyde must be converted to a carboxylic acid to set up the anthranilic acid intermediate. The Pinnick oxidation is chosen over harsh oxidants (like KMnO4) to prevent the oxidative cleavage of the electron-rich phenoxy ether. 2-Methyl-2-butene is strictly required as a hypochlorite scavenger; without it, the byproduct HOCl will rapidly chlorinate the phenoxy ring via electrophilic aromatic substitution.

  • Step-by-Step Methodology:

    • Dissolve 10.0 g of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in 100 mL of tert-butanol and 20 mL of 2-methyl-2-butene.

    • Prepare an aqueous solution (50 mL) containing NaClO2 (1.5 eq) and NaH2PO4 (1.2 eq).

    • Add the aqueous solution dropwise to the organic mixture at 0°C over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the aldehyde peak disappears and a new peak at [M-H]⁻ 288.05 appears.

    • Concentrate under vacuum, acidify the aqueous layer with 1M HCl to pH 3, and filter the precipitated product.

Protocol 2: Chemoselective Reduction to Anthranilic Acid
  • Causality: The nitro group must be reduced to an amine to enable pyrimidine ring closure. Iron powder and ammonium chloride (Béchamp reduction conditions) are utilized because they are highly chemoselective. Unlike catalytic hydrogenation (Pd/C), which risks hydrogenolysis of the diaryl ether bond, Fe/NH4Cl safely reduces the nitro group while leaving the ether intact.

  • Step-by-Step Methodology:

    • Suspend the intermediate from Protocol 1 in 120 mL of EtOH/H2O (4:1 v/v).

    • Add Iron powder (5.0 eq) and NH4Cl (2.0 eq).

    • Heat the mixture to 80°C under vigorous stirring for 3 hours.

    • Self-Validation (IPC): Spot on TLC (UV 254 nm). The starting material is UV-dark, while the resulting anthranilic acid exhibits intense blue fluorescence under 365 nm UV light.

    • Filter hot through a Celite pad to remove iron oxides, then concentrate the filtrate to afford 2-amino-5-methoxy-4-phenoxybenzoic acid.

Protocol 3: Cyclization to 6-Methoxy-7-phenoxyquinazolin-4(3H)-one
  • Causality: Formamidine acetate acts as an ambidentate reagent, supplying both the carbon and the second nitrogen required to close the pyrimidine ring. 2-Methoxyethanol is selected as the solvent because its high boiling point (124°C) provides the necessary thermal energy to drive the dehydrative cyclization.

  • Step-by-Step Methodology:

    • Combine the anthranilic acid intermediate with formamidine acetate (3.0 eq) in 80 mL of 2-methoxyethanol.

    • Reflux at 120°C for 12 hours.

    • Self-Validation (IPC): The product will spontaneously precipitate from the reaction mixture as it forms, shifting the equilibrium forward.

    • Cool to 0°C, filter the precipitate, and wash with cold ethanol to yield the pure quinazolinone.

Protocol 4: Activation to 4-Chloro-6-methoxy-7-phenoxyquinazoline
  • Causality: To couple the quinazoline core with various anilines (forming the final kinase inhibitors), the C4 position must be activated. POCl3 converts the tautomeric quinazolin-4-one into a highly electrophilic 4-chloroquinazoline. Catalytic DMF is added to form the Vilsmeier-Haack reagent (chloroiminium ion), which dramatically accelerates the chlorination.

  • Step-by-Step Methodology:

    • Suspend the quinazolinone in 50 mL of POCl3.

    • Add 3 drops of anhydrous DMF.

    • Reflux at 105°C for 4 hours until the suspension becomes a clear solution.

    • Self-Validation (IPC): Quench a 10 µL aliquot into 1 mL of methanol. LC-MS analysis should show the 4-methoxyquinazoline adduct ([M+H]⁺ 283.10), confirming the presence of the reactive 4-chloro intermediate.

    • Distill off excess POCl3 under reduced pressure, quench the residue with ice water, neutralize with saturated NaHCO3, and extract with dichloromethane.

Data Presentation

Table 1: Optimization of Nitro Reduction Conditions (Protocol 2)

Reduction MethodChemoselectivity (Nitro vs. Ether)Yield (%)IPC Observation
H2, Pd/C (10%) Poor (Ether cleavage observed)< 30%Multiple UV-active spots on TLC
SnCl2 / HCl Moderate (Some chlorination)65%Sluggish conversion, messy baseline
Fe / NH4Cl Excellent (Complete preservation) 92% Single highly fluorescent spot

Table 2: Analytical Characterization of Key Intermediates

IntermediateMolecular FormulaESI-MS [M+H]⁺Key ¹H NMR Signal (DMSO-d6)
5-Methoxy-2-nitro-4-phenoxybenzoic acidC14H11NO6290.0613.5 ppm (s, 1H, COOH)
2-Amino-5-methoxy-4-phenoxybenzoic acidC14H13NO4260.096.8 ppm (br s, 2H, NH2)
6-Methoxy-7-phenoxyquinazolin-4(3H)-oneC15H12N2O3269.098.0 ppm (s, 1H, N=CH-N)
4-Chloro-6-methoxy-7-phenoxyquinazolineC15H11ClN2O2287.058.9 ppm (s, 1H, N=CH-N)

Visualization

Workflow A 5-Methoxy-2-nitro- 4-phenoxybenzaldehyde B 5-Methoxy-2-nitro- 4-phenoxybenzoic acid A->B Oxidation C 2-Amino-5-methoxy- 4-phenoxybenzoic acid B->C Reduction D 6-Methoxy-7-phenoxy- quinazolin-4(3H)-one C->D Cyclization E 4-Chloro-6-methoxy- 7-phenoxyquinazoline D->E Chlorination

Fig 1. Synthetic workflow from the benzaldehyde precursor to the reactive quinazoline intermediate.

Mechanism Ligand Growth Factor (EGF / VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK Activates Pocket ATP-Binding Pocket (Kinase Domain) RTK->Pocket Exposes Inhibitor 7-Phenoxyquinazoline Inhibitor Inhibitor->Pocket Competitive Blockade Signaling Downstream Cascades (PI3K/AKT, MAPK) Pocket->Signaling Phosphorylation (Inhibited) Apoptosis Tumor Cell Apoptosis & Growth Arrest Signaling->Apoptosis Induces

Fig 2. Pharmacological mechanism of 7-phenoxyquinazoline derivatives targeting RTKs.

References

  • AA Blocks. 1799439-10-3 | 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. URL:[Link]

Sources

Application Notes and Protocols: Optimal Reaction Conditions for the Condensation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the condensation reactions of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. This substituted benzaldehyde is a valuable intermediate in organic synthesis, and understanding its reactivity is crucial for developing efficient synthetic routes. We will delve into the mechanistic principles governing its reactivity, explore critical reaction parameters, and provide detailed, field-proven protocols for two major condensation pathways: the Knoevenagel condensation and the Claisen-Schmidt condensation. This guide emphasizes the causality behind experimental choices to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Introduction and Mechanistic Overview

5-Methoxy-2-nitro-4-phenoxybenzaldehyde possesses a unique electronic profile that dictates its reactivity. The aldehyde's carbonyl carbon is rendered highly electrophilic by the potent electron-withdrawing effect of the ortho-nitro group, making it an excellent substrate for nucleophilic attack. This activation is key to its successful use in condensation reactions, which are fundamental for forming carbon-carbon double bonds[1][2].

The general mechanism for these base-catalyzed condensations, such as the Knoevenagel reaction, involves three primary steps:

  • Deprotonation: A basic catalyst removes a proton from an active methylene compound (e.g., malononitrile, an ester) to generate a highly nucleophilic carbanion (enolate)[2][3].

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral β-hydroxy intermediate (an aldol-type adduct)[3].

  • Dehydration: The intermediate readily eliminates a molecule of water to yield the stable, conjugated α,β-unsaturated product[2][3].

The choice of a mild base is often critical, as strong bases can promote unwanted side reactions, such as the self-condensation of the active methylene compound or the aldehyde[2][4].

Knoevenagel_Mechanism cluster_1 Step 1: Deprotonation cluster_3 Step 3: Dehydration ZCH2Z Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') ZCH2Z->Carbanion + B: Base Base (B:) Aldehyde 5-Methoxy-2-nitro-4- phenoxybenzaldehyde Adduct β-Hydroxy Adduct (Intermediate) Aldehyde->Adduct + Carbanion Product α,β-Unsaturated Product Adduct->Product Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Optimization of Reaction Parameters

The success of the condensation reaction hinges on the careful selection of several key parameters. The highly activated nature of the starting aldehyde allows for a broad range of conditions, but optimization is necessary to maximize yield and purity.

Choice of Nucleophile (Active Methylene or Enolate Source)

The reaction partner for the aldehyde determines the class of the final product.

  • Knoevenagel Condensation: Utilizes compounds with a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as malononitrile, ethyl cyanoacetate, or malonic acid. These are highly acidic and require only a mild base for deprotonation[2].

  • Claisen-Schmidt Condensation: Employs an aldehyde or ketone with an α-hydrogen, often an acetophenone derivative, to form chalcones or related enones[5][6]. These reactions typically require stronger basic conditions (e.g., NaOH or KOH) to generate the necessary enolate nucleophile[7].

Catalyst Selection

The choice of catalyst is intrinsically linked to the acidity of the nucleophile and the desired reaction rate.

Catalyst TypeExamplesApplicationRationale & Insights
Weak Organic Bases Piperidine, Ammonium Acetate, PyridineKnoevenagel CondensationIdeal for highly active methylene compounds. Their mild basicity is sufficient to generate the carbanion without promoting side reactions like self-condensation. Piperidine is a classic and highly effective choice[2][8].
Strong Inorganic Bases NaOH, KOH, Ba(OH)₂Claisen-Schmidt CondensationRequired to deprotonate the less acidic α-hydrogens of ketones (e.g., acetophenone). Often used in alcoholic solvents to ensure solubility[5][7][9]. Careful temperature control is needed to minimize by-products[4].
Heterogeneous Catalysts Basic Alumina, Amine-functionalized Silica, HydrotalcitesGreen Chemistry ApproachesOffer significant advantages in product purification, as the catalyst can be removed by simple filtration. This simplifies workup and allows for catalyst recycling, aligning with green chemistry principles[1][4][10].
Phase-Transfer Catalysts Quaternary Ammonium SaltsBiphasic ReactionsUseful when reactants have poor mutual solubility. They facilitate the transfer of the anionic nucleophile into the organic phase where the aldehyde is dissolved, often leading to improved yields under milder conditions[4].
Solvent Effects

The solvent plays a crucial role in reactant solubility, stabilization of intermediates, and modulation of catalyst activity[3].

Solvent ClassExamplesPerformance Characteristics
Polar Aprotic DMF, AcetonitrileOften provide the fastest reaction rates and highest yields by effectively stabilizing charged intermediates like enolates without participating in proton transfer[3][10]. DMF has been shown to be superior to toluene in some cases[10].
Polar Protic Ethanol, WaterRepresent "greener" and highly effective alternatives. Ethanol is an excellent solvent for dissolving the aromatic aldehyde and many catalysts. Water can sometimes facilitate the reaction even without a catalyst and often allows for product precipitation, simplifying isolation[1][3].
Nonpolar Toluene, Diethyl EtherGenerally result in slower reaction rates compared to polar solvents but can still produce high yields and selectivity[3][10]. Often used with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product[4].
Solvent-Free Grinding, MicrowaveA sustainable approach that can lead to rapid reactions and high yields, often assisted by microwave irradiation or mechanical grinding[11][12].

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common and effective condensation reactions with 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Experimental_Workflow Start Start Prep Reactant & Solvent Preparation Start->Prep Setup Reaction Assembly (Flask, Stirrer, Condenser) Prep->Setup Reaction Initiate Reaction (Add Reagents, Heat/Stir) Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Complete Purify Purification (Recrystallization / Chromatography) Workup->Purify Characterize Product Characterization (NMR, IR, MS, M.P.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for organic synthesis.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is designed for high-yield synthesis of 2-(5-Methoxy-2-nitro-4-phenoxybenzylidene)malononitrile, a common pathway for activated aldehydes.

  • Materials:

    • 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 eq)

    • Malononitrile (1.05 eq)[1]

    • Piperidine (0.1 eq)[2]

    • Ethanol (anhydrous)

    • 25 mL Round-bottomed flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a 25 mL round-bottomed flask, add 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 mmol, 287 mg).

    • Dissolve the aldehyde in 10 mL of anhydrous ethanol with stirring.

    • Add malononitrile (1.05 mmol, 69 mg) to the solution and stir until dissolved[1].

    • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the desired compound.

  • Purification & Characterization:

    • The crude product can be further purified by recrystallization from ethanol if necessary[1].

    • Characterize the final product using NMR, IR, Mass Spectrometry, and melting point analysis.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone for Chalcone Synthesis

This protocol outlines the synthesis of a chalcone derivative, a key structure in medicinal chemistry[5][7].

  • Materials:

    • 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 eq)

    • Acetophenone (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.2 eq)

    • Ethanol (95%)

    • 50 mL Erlenmeyer flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 mmol, 287 mg) and acetophenone (1.0 mmol, 120 mg) in 15 mL of 95% ethanol. Stir at room temperature until a clear solution is formed.

    • In a separate beaker, prepare the catalyst solution by dissolving NaOH (1.2 mmol, 48 mg) in 2 mL of water.

    • Cool the aldehyde/ketone solution in an ice bath.

    • Slowly add the NaOH solution dropwise to the stirred, cooled mixture. A color change and the formation of a precipitate are typically observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Let the mixture stand overnight to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a generous amount of cold water until the filtrate is neutral to pH paper, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product completely.

  • Purification & Characterization:

    • Recrystallize the crude chalcone from an appropriate solvent, such as ethanol or an ethanol/water mixture[12].

    • Characterize the final product using NMR, IR, Mass Spectrometry, and melting point analysis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Low reactant purity.1. Use fresh catalyst. For heterogeneous catalysts, ensure proper activation. 2. Increase reaction temperature moderately, monitoring for side products. 3. Purify starting materials before the reaction.
Formation of Side Products 1. Catalyst is too basic (e.g., for Knoevenagel). 2. Reaction temperature is too high or time is too long.1. Switch to a milder base, such as ammonium acetate instead of piperidine or NaOH[4]. 2. Reduce the reaction temperature and monitor carefully by TLC to stop the reaction upon completion of product formation.
Product is an Oil / Fails to Crystallize 1. Presence of impurities. 2. Product is inherently low-melting.1. Purify the crude product using column chromatography. 2. Try triturating the oil with a non-polar solvent like hexanes or attempt co-distillation with toluene to remove residual solvent.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up or recrystallization. 3. Reaction equilibrium is unfavorable.1. Increase reaction time or temperature. 2. Minimize the amount of solvent used for recrystallization; ensure the product is fully precipitated before filtration. 3. If water is a byproduct, consider using a Dean-Stark trap with a solvent like toluene to drive the reaction forward[4].

Conclusion

The condensation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a versatile and efficient method for carbon-carbon bond formation. The strong electron-withdrawing nature of the ortho-nitro group significantly activates the aldehyde, allowing for high reactivity under a variety of conditions. For Knoevenagel-type condensations with active methylene compounds, mild basic catalysts like piperidine in ethanol provide excellent results. For the synthesis of chalcones via the Claisen-Schmidt pathway, stronger bases such as sodium hydroxide are effective. By carefully selecting the nucleophile, catalyst, and solvent system as outlined in this guide, researchers can reliably optimize reaction conditions to achieve high yields and purity for their desired synthetic targets.

References

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. New Journal of Chemistry. Available at: [Link]

  • PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link]

  • RSC Publishing. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Available at: [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

  • OSTI.gov. Interfacial Control of Catalytic Activity in the Aldol Condensation: Combining the Effects of Hydrophobic Environments and Water. OSTI.gov. Available at: [Link]

  • SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. Available at: [Link]

  • ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. Available at: [Link]

  • CDN. An Aldol Condensation to synthesize Chalcones. CDN. Available at: [Link]

  • Taylor & Francis. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate. Available at: [Link]

  • ACS Publications. Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • AJC. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. Available at: [Link]

  • Claisen-Schmidt Condensation. Claisen-Schmidt Condensation. Available at: [Link]

  • PMC. Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Available at: [Link]

  • AIP Publishing. Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application. AIP Publishing. Available at: [Link]

  • Patsnap. How to Maximize Yield of Aromatic Compounds in Synthesis. Patsnap. Available at: [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Available at: [Link]

  • Rsc.org. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC Education. Available at: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • JOCPR. The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PMC. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]

  • RSC Publishing. XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions. Available at: [Link]

  • SynArchive. Claisen-Schmidt Condensation. SynArchive. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy. Organic Syntheses. Available at: [Link]

  • ChemRxiv. Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Available at: [Link]

Sources

Application Note: Regioselective Formylation of 5-Methoxy-2-nitro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of a formyl group into highly substituted, electron-rich aromatic rings containing deactivating groups is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex dyes. This application note details the theoretical rationale and experimental protocols for the regioselective formylation of 5-methoxy-2-nitro-4-phenoxybenzene to yield 5-methoxy-2-nitro-4-phenoxybenzaldehyde . By comparing two primary electrophilic aromatic substitution methodologies—the Rieche formylation and the Vilsmeier-Haack reaction—this guide provides researchers with the necessary causality and self-validating steps to ensure high yields and precise regiocontrol.

Mechanistic Rationale & Regioselectivity

The substrate, 5-methoxy-2-nitro-4-phenoxybenzene, represents a complex "push-pull" electronic system. Direct electrophilic formylation of nitroarenes is traditionally challenging due to the strong electron-withdrawing nature of the nitro group, which severely depletes electron density from the ring . However, the presence of two powerful electron-donating ether linkages (methoxy and phenoxy) reactivates the system.

Predicting the Site of Attack:

  • C-1 Position: Located para to the phenoxy group and ortho to the nitro group.

  • C-3 Position: Located ortho to the phenoxy group and ortho to the nitro group (sterically hindered).

  • C-6 Position: Located ortho to the methoxy group and meta to the nitro group.

Causality of Regioselectivity: While the methoxy group is a strong +M donor directing to C-6, the bulky nature of the electrophiles used in formylation heavily favors attack at the least sterically encumbered, electronically activated position. The phenoxy group at C-4 strongly directs the incoming electrophile to its para position (C-1). The resonance stabilization provided by the para-phenoxy oxygen effectively stabilizes the Wheland intermediate, overcoming the localized −I and −M deactivation from the adjacent nitro group. Consequently, formylation occurs predominantly at C-1, yielding 5-methoxy-2-nitro-4-phenoxybenzaldehyde.

Reagent Systems & Causality

To overcome the deactivating effect of the nitro group, highly reactive formylating agents are required.

  • System A: Rieche Formylation ( Cl2​CHOMe / TiCl4​ ) Causality: Dichloromethyl methyl ether, when activated by the strong Lewis acid Titanium(IV) chloride ( TiCl4​ ), generates a highly electrophilic oxocarbenium-titanium complex. This reagent is sufficiently potent to formylate deactivated rings at or near room temperature, offering superior yields and strict regiocontrol .

  • System B: Vilsmeier-Haack Reaction ( POCl3​ / DMF) Causality: The reaction between Phosphorus oxychloride ( POCl3​ ) and Dimethylformamide (DMF) generates the chloroiminium ion (Vilsmeier reagent). Because this electrophile is milder than the Rieche complex, the reaction requires significant thermal forcing (85–90 °C) to overcome the nitro group's deactivation, often leading to lower yields and potential side reactions.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both formylation strategies applied to 5-methoxy-2-nitro-4-phenoxybenzene.

ParameterSystem A: Rieche FormylationSystem B: Vilsmeier-Haack
Reagents Cl2​CHOMe / TiCl4​ POCl3​ / DMF
Active Electrophile Oxocarbenium-Titanium ComplexChloroiminium Ion
Temperature Profile 0 °C 25 °C0 °C 90 °C
Reaction Time 3 – 5 hours12 – 16 hours
Typical Yield 75 – 85%40 – 55%
Regioselectivity High (Para to Phenoxy)Moderate (Isomeric mixtures possible)
Operational Note Requires strictly anhydrous conditionsRequires thermal forcing; tolerates slight moisture

Experimental Protocols

Protocol A: Rieche Formylation (Recommended)

This protocol is self-validating: the color change upon TiCl4​ addition confirms Lewis acid complexation, and the evolution of HCl gas indicates active electrophilic substitution.

Reagents:

  • 5-Methoxy-2-nitro-4-phenoxybenzene: 1.0 equiv (10 mmol, 2.45 g)

  • Titanium(IV) chloride ( TiCl4​ ): 2.2 equiv (22 mmol, 2.41 mL)

  • Dichloromethyl methyl ether ( Cl2​CHOMe ): 1.5 equiv (15 mmol, 1.35 mL)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5-methoxy-2-nitro-4-phenoxybenzene in 25 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add TiCl4​ dropwise via syringe over 5 minutes. Causality: Slow addition prevents localized exotherms. The solution will immediately darken, validating the formation of the substrate-Lewis acid complex.

  • Electrophile Generation: Add Cl2​CHOMe dropwise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C. Stir for an additional 3 hours. Validation: Gentle effervescence (HCl gas) should be observed.

  • Quenching: Carefully pour the reaction mixture into 50 mL of vigorously stirred, ice-cold 1M aqueous HCl. Causality: Acidic hydrolysis breaks down the titanium complexes and converts the intermediate acetal to the final aldehyde.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM ( 2×20 mL). Combine the organic layers, wash with saturated NaHCO3​ (30 mL) and brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 5-methoxy-2-nitro-4-phenoxybenzaldehyde.

Protocol B: Vilsmeier-Haack Formylation

Reagents:

  • 5-Methoxy-2-nitro-4-phenoxybenzene: 1.0 equiv (10 mmol, 2.45 g)

  • Phosphorus oxychloride ( POCl3​ ): 3.0 equiv (30 mmol, 2.80 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 4.0 equiv (40 mmol, 3.10 mL)

Step-by-Step Procedure:

  • Reagent Generation: Cool anhydrous DMF to 0 °C under argon. Add POCl3​ dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (a pale yellow/orange viscous complex will form).

  • Substrate Addition: Dissolve the substrate in a minimum amount of anhydrous DMF (approx. 5 mL) and add it dropwise to the active complex.

  • Thermal Forcing: Equip the flask with a reflux condenser and heat the mixture to 85–90 °C for 14 hours. Causality: The nitro group heavily deactivates the ring toward the relatively mild chloroiminium ion; thermal energy is strictly required to reach the transition state.

  • Hydrolysis: Cool the reaction to room temperature and pour it slowly over 100 g of crushed ice. Add saturated aqueous Sodium Acetate until the pH reaches 5-6. Stir vigorously for 2 hours at room temperature to fully hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with water ( 3×50 mL) to remove residual DMF, followed by brine. Dry over MgSO4​ and concentrate.

Mechanistic Workflow

G A Dichloromethyl Methyl Ether (Cl2CHOMe) C Active Electrophile [Cl-CH=O-Me]+ [TiCl5]- A->C Lewis Acid Coordination B Titanium Tetrachloride (TiCl4) B->C E Wheland Intermediate (Attack para to Phenoxy) C->E Electrophilic Attack D 5-Methoxy-2-nitro-4-phenoxybenzene (Substrate) D->E +M Effect Activation F 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (Product) E->F Rearomatization & Hydrolysis

Mechanistic workflow of the Rieche formylation on 5-methoxy-2-nitro-4-phenoxybenzene.

References

  • Katritzky, A. R., & Xie, L. (1996). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Tetrahedron Letters, 37(3), 347-350. URL:[Link]

  • Ramos-Tomillero, I., Paradís-Bas, M., Ribeiro Moreira, I. d. P., Bofill, J. M., Nicolás, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxy-2-nitro-4-phenoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (CAS 1799439-10-3)[1]. This compound is a highly valued intermediate in the development of targeted therapeutics and kinase inhibitors.

The most scalable and atom-economical route to this molecule is via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, 4-fluoro-5-methoxy-2-nitrobenzaldehyde (CAS 1558385-47-9) is reacted with phenol. The reaction is thermodynamically driven by the powerful electron-withdrawing nature of the ortho-nitro and para-aldehyde groups, which polarize the carbon-fluorine bond and stabilize the negatively charged Meisenheimer intermediate[2].

Despite the highly activated nature of the substrate, researchers frequently encounter yield-limiting side reactions. This guide provides field-proven troubleshooting logic, quantitative optimization data, and a self-validating protocol to ensure high-yield synthesis.

🛠️ Troubleshooting Guide & FAQs

Q1: My conversion stalls at 60–70%, and I am recovering unreacted 4-fluoro-5-methoxy-2-nitrobenzaldehyde. How can I drive the reaction to completion? A: Incomplete conversion in SNAr reactions involving phenols is typically a kinetic issue related to nucleophile generation. Phenols are significantly less nucleophilic than aliphatic amines or thiols[3].

  • Causality: If your base is not sufficiently soluble or strong enough to quantitatively deprotonate the phenol, the effective concentration of the reactive phenoxide ion remains too low to push the reaction forward.

  • Solution: Ensure you are using finely milled, anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ provides superior solubility in polar aprotic solvents like DMF, drastically accelerating the reaction rate[3]. Optimize the temperature to 85–90 °C to overcome the activation energy barrier without degrading the product.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to[M-F+OH] (m/z 197). What is causing this, and how do I prevent it? A: You are observing the formation of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.

  • Causality: This byproduct is the direct result of moisture in your reaction system. Water reacts with the carbonate base to generate hydroxide ions (OH⁻). Because your fluoroarene is highly activated[2], the small, highly mobile hydroxide ion acts as a competing nucleophile, displacing the fluorine atom before the bulkier phenoxide can react.

  • Solution: The protocol must be strictly anhydrous. Use anhydrous DMF (stored over 3Å molecular sieves) and oven-dry your K₂CO₃ at 120 °C for at least 12 hours prior to use.

Q3: To ensure complete phenol deprotonation, I switched to NaOH. My yield dropped drastically, and the reaction turned into a black, tarry residue. Why? A: Strong aqueous bases are fundamentally incompatible with this specific substrate.

  • Causality: While NaOH rapidly and completely generates sodium phenoxide, the presence of the highly reactive aldehyde group on your starting material makes it susceptible to severe side reactions. Strong bases trigger Cannizzaro-type disproportionation or complex aldol condensations, leading to polymeric tarry residues and a complete loss of the aldehyde signal in NMR/LC-MS.

  • Solution: Always rely on mild, non-nucleophilic carbonate bases (K₂CO₃ or Cs₂CO₃) for SNAr reactions involving benzaldehyde derivatives[3].

📊 Quantitative Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes, demonstrating why specific parameters are chosen.

Base (1.5 eq)SolventTemp (°C)ConditionYield (%)Major Impurity Profile
NaOH DMF80Anhydrous< 15%Tarry polymers (Aldehyde degradation)
K₂CO₃ DMF80Wet (2% H₂O) 45%4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
K₂CO₃ DMF50Anhydrous62%Unreacted starting material (Kinetic stall)
K₂CO₃ DMF85Anhydrous91% Trace unreacted phenol
Cs₂CO₃ DMF85Anhydrous96% Clean conversion (Optimal)

🔬 Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the workup phase until the in-process control (IPC) checkpoint is met.

Reagents:

  • 4-Fluoro-5-methoxy-2-nitrobenzaldehyde: 1.0 eq (10.0 mmol, 1.99 g)

  • Phenol: 1.1 eq (11.0 mmol, 1.03 g)

  • K₂CO₃ (Oven-dried): 1.5 eq (15.0 mmol, 2.07 g)

  • Anhydrous DMF: 20 mL

Step-by-Step Workflow:

  • System Preparation: Purge a 100 mL round-bottom flask with inert Argon gas for 5 minutes.

  • Deprotonation Phase: Add the oven-dried K₂CO₃, phenol, and anhydrous DMF to the flask. Stir at room temperature for 15 minutes to initiate phenoxide generation. The solution may take on a slight yellow tint.

  • Electrophile Addition: Add the 4-fluoro-5-methoxy-2-nitrobenzaldehyde to the stirring mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 85 °C. Maintain vigorous stirring for 4 hours.

  • Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The reaction is only complete when the starting material peak (m/z 199) is < 1% relative to the product peak (m/z 273). If starting material persists, add 0.1 eq of Cs₂CO₃ and stir for an additional hour.

  • Quench & Workup: Cool the mixture to 5 °C in an ice bath. Slowly pour the mixture into 100 mL of rapidly stirring ice water. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (3 x 20 mL) to remove residual DMF and K₂CO₃, and dry under high vacuum at 45 °C overnight.

🗺️ Mandatory Visualization: Troubleshooting Workflow

SNAr_Troubleshooting Start Analyze SNAr Reaction Yield & Purity YieldCheck Is the yield < 70%? Start->YieldCheck ImpurityCheck Identify Major Byproduct YieldCheck->ImpurityCheck Yes Success Optimal Yield (>90%) 5-Methoxy-2-nitro-4-phenoxybenzaldehyde YieldCheck->Success No Hydrolysis 4-Hydroxy Byproduct (Hydrolysis) ImpurityCheck->Hydrolysis LC-MS shows M-18 (OH vs F) Degradation Tarry Residues (Aldehyde Degradation) ImpurityCheck->Degradation Multiple peaks, loss of CHO signal Incomplete Unreacted Starting Material ImpurityCheck->Incomplete Starting material persists FixWater Action: Use anhydrous DMF & dry K2CO3 Hydrolysis->FixWater FixBase Action: Switch from NaOH/KOH to mild K2CO3 or Cs2CO3 Degradation->FixBase FixTemp Action: Optimize Temp (80-90°C) & Increase Time Incomplete->FixTemp FixWater->Success FixBase->Success FixTemp->Success

Fig 1. Troubleshooting workflow for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde SNAr synthesis.

📚 References

  • Title: A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions Source: Beilstein Journals URL: [Link]

Sources

Technical Support Center: Purification & Recrystallization of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of crude 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.

I. Overview of Purification Strategy

The purification of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, a moderately polar aromatic compound, typically involves recrystallization to remove impurities generated during its synthesis. Common impurities may include unreacted starting materials (e.g., a substituted phenol or a nitrobenzaldehyde precursor), regioisomers from the nitration step, or byproducts from the etherification reaction. The choice of recrystallization solvent is critical and should be guided by the principle of high solubility at elevated temperatures and low solubility at room temperature.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde and offers systematic solutions.

Problem 1: The crude product 'oils out' during cooling instead of crystallizing.

Cause: This phenomenon, known as oiling out, occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This often happens if the melting point of the solute is lower than the boiling point of the solvent, or if the concentration of the solute is excessively high. The resulting oil is an amorphous solid and often traps impurities.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Slower Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate gradual cooling, which encourages the formation of an ordered crystal lattice.

  • Solvent System Modification: If the issue persists, consider a two-solvent recrystallization system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. For a compound of this polarity, a good starting point could be a methanol/water or ethanol/water system.[1][2]

Problem 2: No crystals form upon cooling, even after an extended period in an ice bath.

Cause: This is often due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a stable supersaturated state where crystal nucleation is inhibited.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

  • Change of Solvent: The chosen solvent may be too good a solvent for the compound at all temperatures. Re-evaluate your solvent choice based on solubility tests.

Problem 3: The yield of recrystallized product is very low.

Cause: A low yield can result from several factors, including the compound's significant solubility in the cold solvent, using too much solvent, or premature crystallization during a hot filtration step.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with a more concentrated solution will maximize the recovery of the product upon cooling.[3]

  • Ensure Thorough Cooling: Allow sufficient time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal precipitation.

  • Minimize Losses During Transfer and Washing:

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • If a hot filtration step was necessary to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent premature crystallization on the filter paper.

Problem 4: The recrystallized product is still colored or appears impure.

Cause: The color may be due to highly soluble, colored impurities that co-crystallize with the product. It could also be an inherent property of the compound, although many purified nitroaromatic compounds are pale yellow.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

  • Alternative Purification Methods: If recrystallization fails to remove the impurities, consider other purification techniques such as column chromatography. The choice of stationary and mobile phases would depend on the polarity of the impurities relative to the product.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde?

A1: Based on the structure, which contains polar nitro and methoxy groups as well as a less polar phenoxy group, a solvent of intermediate polarity is a good starting point. Alcohols such as ethanol or methanol are often effective for recrystallizing substituted benzaldehydes and nitroaromatics.[4][5] A mixed solvent system, such as toluene/petroleum ether or ethanol/water , can also be highly effective.[1][6] It is always recommended to perform small-scale solubility tests with a range of solvents to identify the optimal choice.

Q2: What is the expected melting point of pure 5-Methoxy-2-nitro-4-phenoxybenzaldehyde?

A2: While there is no readily available experimental data for the melting point of this specific compound, we can estimate it based on similar structures. For example, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde has a melting point of 207 °C. The replacement of the hydroxyl group with a phenoxy group may alter the melting point, but it is expected to be a crystalline solid at room temperature. A sharp melting point range of 1-2 °C is a good indicator of purity.

Q3: What are the likely impurities in my crude product?

A3: The impurities will depend on the synthetic route used. Common impurities could include:

  • Starting Materials: Unreacted precursors such as 4-hydroxy-5-methoxy-2-nitrobenzaldehyde or a phenoxy-substituted precursor.

  • Isomeric Byproducts: If the synthesis involves a nitration step on a phenoxy-methoxy-benzaldehyde, you may have other regioisomers of the nitro group.

  • Side-Reaction Products: Products from side reactions, such as oxidation of the aldehyde to a carboxylic acid, or over-nitration.

Q4: Are there any safety precautions I should be aware of when purifying this compound?

A4: Yes. Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[7] It is crucial to avoid overheating the compound during recrystallization. Use a heating mantle with a temperature controller and monitor the temperature closely. Always perform the procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

The following are generalized protocols for the purification of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. These should be adapted based on the specific nature of the impurities and the results of solubility tests.

Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Methoxy-2-nitro-4-phenoxybenzaldehyde and a stir bar. Add a small amount of ethanol and heat the mixture with stirring on a hot plate. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (e.g., from Toluene/Petroleum Ether)
  • Dissolution: Dissolve the crude product in the minimum amount of hot toluene (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add petroleum ether (the "poor" solvent) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 3-7 from Protocol 1, using a pre-chilled mixture of toluene and petroleum ether (in the same approximate ratio as the final solvent mixture) for washing the crystals.

V. Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

VI. Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common recrystallization problems.

Troubleshooting_Logic start Start Recrystallization dissolved Crude Product Dissolved in Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals Crystals Form? cool->crystals oil Oils Out? crystals->oil No success Successful Crystallization crystals->success Yes troubleshoot_no_crystals Troubleshoot: - Induce (scratch/seed) - Reduce solvent volume - Change solvent oil->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Re-heat & add more solvent - Slower cooling - Change solvent system oil->troubleshoot_oil Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

VII. References

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem.2016 , 9(4), 735-741. Available from: [Link]

  • Recrystallization. University of California, Irvine. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. 2016 , 32(5). Available from: [Link]

  • Recrystallisation Help. Reddit. Available from: [Link]

  • Recrystallization. Wired Chemist. Available from: [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses. 1955 , 35, 80. Available from: [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses. 1943 , 2, 441. Available from: [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. 2016 . Available from: [Link]

  • Process for the preparation of nitrated aromatic ethers. Google Patents. Available from:

  • EAS Nitration Experiment & Recrystallization. YouTube. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. 2025 . Available from: [Link]

  • Purification process for 3-phenoxybenzaldehyde. Google Patents. Available from:

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. 2025 . Available from: [Link]

Sources

Troubleshooting poor solubility of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical limitations of complex synthetic molecules.

Working with 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (CAS 1799439-10-3) presents a classic "brick dust" and "grease" paradox in biological assays. The planar aromatic rings (phenoxy, benzaldehyde) drive high crystal lattice energy, while the nitro and methoxy substituents dictate a highly lipophilic profile. When you shift this compound from a pure organic stock into an aqueous physiological buffer, the hydration energy is insufficient to overcome the lattice energy. This abrupt drop in the dielectric constant causes rapid solvent-shift precipitation, ruining dose-response curves and inducing false readouts.

This guide provides mechanistically grounded, self-validating protocols to rescue your biological assays without compromising cellular integrity.

Part 1: The Causality of Precipitation and Solvent Limits

The immediate reflex when facing a poorly soluble compound is to increase the concentration of the carrier solvent, typically Dimethyl Sulfoxide (DMSO). However, this introduces severe biological artifacts.

While DMSO is an excellent hydrogen-bond acceptor that disrupts the crystal lattice of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, mammalian cells have a strict tolerance limit. In cell-based assays, the "gold standard" is to keep the final DMSO concentration at or below 0.1% (v/v)[1]. As concentrations approach and exceed 1%, DMSO begins to alter cell membrane permeability, induce oxidative stress, and trigger apoptosis, which will completely mask the true pharmacological effect of your compound[2].

To achieve true solubility without solvent toxicity, we must transition from solvation (using DMSO) to encapsulation (using cyclodextrins).

Part 2: Quantitative Data – Solubilization Parameters

Summarizing the physicochemical boundaries of your assay is the first step in troubleshooting. Use the table below to benchmark your experimental design.

Solubilization StrategyMechanistic ActionMax Recommended Conc. (In Vitro)AdvantagesDisadvantages
100% DMSO Stock Organic co-solvent (H-bond acceptor)≤ 0.1% final assay volume[1]High solubilizing power for initial stock creation.Highly cytotoxic >1%; causes oxidative stress and membrane damage[2].
HP-β-Cyclodextrin Inclusion complexation1% - 5% (w/v)Low cellular toxicity; physically masks hydrophobic moieties[3].Requires optimization of host-guest molar ratios.
Thermal Shock Kinetic energy inductionN/A (Brief 37°C warming)Helps dissolve initial DMSO stock particulates[4].Temporary fix; compound will re-precipitate upon cooling if supersaturated.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to determine if 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is dissolved. Micro-precipitates are often invisible to the naked eye but will devastate assay readouts.

Protocol A: Nephelometric Solubility Assessment (The Causality Check)

This protocol uses light scattering to mathematically validate the absolute solubility limit of your compound in the final assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO. If particulates remain, warm the tube in a 37°C water bath and sonicate for 10 minutes until visually clear[4].

  • Serial Dilution: Perform a 2-fold serial dilution of the compound directly into your target cell culture medium (without cells) in a 96-well clear-bottom plate.

  • Turbidity Measurement: Measure the plate using an absorbance microplate reader at a wavelength of 600 nm.

    • Causality Check: Why 600 nm? Reading at >500 nm avoids the intrinsic UV-Vis absorbance overlap of the benzaldehyde and nitro groups[4]. An upward shift in baseline absorbance indicates light scattering from micro-precipitates. The highest concentration before the baseline shifts is your true thermodynamic solubility limit.

Protocol B: HP-β-CD Inclusion Complex Formulation

If Protocol A reveals your required assay concentration exceeds its solubility limit, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic central cavity that encapsulates the hydrophobic phenoxy/benzaldehyde rings, and a hydrophilic outer surface that maintains aqueous solubility[5].

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Complexation: Add your 10 mM DMSO compound stock dropwise to the HP-β-CD solution while vortexing vigorously. Ensure the final DMSO concentration remains ≤0.1%[6].

  • Equilibration: Incubate the mixture on an orbital shaker at 200 rpm for 2 to 4 hours at room temperature. This allows the non-covalent thermodynamic equilibrium of the host-guest inclusion complex to stabilize[3].

  • Validation via Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Causality Check: This is your self-validating step. If a visible pellet forms, un-encapsulated compound has crashed out, indicating you need to increase the HP-β-CD molar ratio. If no pellet forms, use the supernatant directly for your biological assay.

Part 4: Troubleshooting Workflow Visualization

Follow this logic tree to systematically resolve precipitation issues without compromising your biological model.

SolubilityTroubleshooting Start Prepare 10 mM Stock in 100% DMSO CheckDMSO Is Solution Clear? Start->CheckDMSO Heat Warm 37°C & Sonicate CheckDMSO->Heat No Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.1%) CheckDMSO->Dilute Yes Heat->Dilute Cleared CheckAq Turbidity Spike at >500 nm? Dilute->CheckAq CD Formulate with HP-β-CD CheckAq->CD Yes (Precipitate) Assay Proceed to Bioassay CheckAq->Assay No (Soluble) CD->Assay Resolved Nano Explore Nanoparticle Delivery CD->Nano Unresolved

Workflow for resolving 5-Methoxy-2-nitro-4-phenoxybenzaldehyde precipitation in biological assays.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just increase the DMSO concentration to 2% to keep the compound soluble in my cell culture? A: No. While some highly robust immortalized cell lines might survive short exposures, DMSO concentrations above 1% induce significant biological artifacts, including membrane damage, altered gene expression, and oxidative stress[2]. The widely accepted standard for maintaining physiological relevance in cell-based assays is to keep DMSO at or below 0.1%[1].

Q: My MTT cell viability assay shows that 5-Methoxy-2-nitro-4-phenoxybenzaldehyde increases cell proliferation at high doses, but under the microscope, the cells look dead. What is happening? A: This is a classic false-positive artifact caused by compound precipitation. At high concentrations, the compound crashes out of the aqueous medium. The resulting micro-crystals scatter the light of the microplate reader, which falsely registers the turbidity as an increase in absorbance (mimicking formazan production)[4]. You must validate solubility using Protocol A, or switch to a fluorometric assay (e.g., Resazurin/CellTiter-Blue) which is far less susceptible to light scattering interference.

Q: Does freeze-thawing the DMSO stock affect the compound? A: Yes. Repeated freeze-thaw cycles introduce ambient moisture (water) into the hygroscopic DMSO. Over time, this lowers the solubilizing power of your stock, causing the highly lipophilic 5-Methoxy-2-nitro-4-phenoxybenzaldehyde to precipitate even before it hits your assay buffer. Always aliquot your 100% DMSO stocks into single-use volumes and store them desiccated at -20°C.

References

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. Source: researchgate.net. URL:[Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. Source: researchgate.net. URL:[Link]

  • DMSO in cell based assays - Scientist Solutions. Source: discourse.group. URL:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. Source: researchgate.net. URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Source: nih.gov. URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Source: scispace.com. URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic separation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. Recognizing that this is a specialized compound without extensive published methods, this document synthesizes first-principles of chromatography with field-proven insights from analogous aromatic and nitroaromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Q1: What are the key structural features of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde that will influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by a combination of its functional groups:

  • Aromatic Rings: The two phenyl rings (one from the benzaldehyde core and one from the phenoxy group) provide hydrophobicity, leading to retention in reversed-phase chromatography.

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group, which will significantly increase the molecule's overall polarity.

  • Methoxy (-OCH3) and Ether (-O-) Linkage: These groups add to the polarity of the molecule.

  • Aldehyde Group (-CHO): This is a polar group capable of hydrogen bonding, which can influence peak shape.

Overall, 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a moderately polar aromatic compound. Its separation will be a balance between the hydrophobic nature of the phenyl rings and the polar contributions of the nitro, methoxy, and aldehyde groups.

Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A2: A C18 column is the most versatile and recommended starting point for a molecule of this nature. Given its polarity, a mobile phase with a significant aqueous component will likely be required for adequate retention.

Here is a recommended starting point for method development:

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmProvides a good balance of efficiency and backpressure. C18 is a general-purpose hydrophobic stationary phase.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is used to protonate any acidic functional groups and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 95% B over 15 minutesA broad gradient is essential for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) ~254 nm and ~320 nmAromatic nitro compounds typically have strong absorbance in these regions. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 5-10 µLA small injection volume minimizes potential for peak distortion.

Q3: Can I use Thin Layer Chromatography (TLC) for initial purity assessment?

A3: Absolutely. TLC is an excellent, rapid technique for assessing purity and optimizing solvent systems before moving to HPLC. For a moderately polar compound like this, a silica gel plate (normal phase) is a good starting point. Test various mobile phase systems of differing polarities, such as mixtures of hexane and ethyl acetate. For example, start with a 70:30 Hexane:Ethyl Acetate mixture and adjust the ratio based on the resulting Rf value. An ideal Rf is typically between 0.3 and 0.5 for good separation.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the chromatographic separation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue with polar, aromatic aldehydes. It can arise from several factors.

Troubleshooting Workflow for Peak Asymmetry

Caption: Logical workflow for improving chromatographic resolution.

Issue 3: Low or No Recovery

If you are injecting your sample but see a very small peak or no peak at all, it could be due to several factors.

Step-by-Step Protocol to Troubleshoot Low Recovery:

  • Verify Sample Stability:

    • Nitroaromatic compounds can sometimes be susceptible to degradation under certain pH or light conditions.

    • Test: Prepare a fresh sample in a protected vial (e.g., amber glass) and inject it immediately. If the peak area increases significantly, sample stability is the issue.

  • Check for Adsorption:

    • Highly polar or reactive compounds can irreversibly adsorb to active sites in the HPLC system (e.g., stainless steel tubing, column frits).

    • Solution: Passivating the HPLC system by repeatedly injecting a high concentration of a chelating agent like EDTA can sometimes help. In more severe cases, a biocompatible or PEEK-lined system may be necessary.

  • Ensure Proper Wavelength Detection:

    • Confirm you are monitoring at the absorbance maximum (λmax) of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

    • Protocol: If you have a PDA detector, examine the UV spectrum of your peak to identify the λmax. If not, you may need to run a UV-Vis scan of your compound in the mobile phase solvent using a spectrophotometer to determine the optimal wavelength for detection.

References

  • The Role of pH in Reversed-Phase HPLC. Waters Corporation.[Link]

Technical Support Center: Troubleshooting & Storage Guide for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (CAS: 1799439-10-3). As a highly functionalized aromatic building block, this compound is critical for advanced drug development and materials science. However, its unique structural motifs—specifically the ortho-nitrobenzaldehyde system and the electron-rich aldehyde—make it highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your inventory.

Quantitative Degradation Summary

Summarizing the kinetic vulnerabilities of the molecule allows for targeted preventative measures. Understanding the causality behind these degradation pathways is the first step in establishing a self-validating storage system.

Degradation PathwayPrimary TriggerKinetic Rate / EffectPrimary Prevention Strategy
Autoxidation O₂, Trace MetalsModerate (Days to Weeks at 25°C)Argon blanket, airtight PTFE seal
Photoisomerization UV/Vis Light (<400 nm)Rapid (Minutes to Hours)Amber glassware, foil wrapping
Thermal Oligomerization Heat (>25°C)Slow (Months)Storage at -20°C or -80°C
Acetalization Moisture / Protic SolventsVariable (Solvent dependent)Desiccators, anhydrous conditions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my 5-Methoxy-2-nitro-4-phenoxybenzaldehyde sample develop white crystals and lose reactivity? A1: This is a classic manifestation of autoxidation. Benzaldehyde derivatives are highly susceptible to reacting with atmospheric oxygen via a free-radical chain mechanism . This process converts the aldehyde group into a carboxylic acid, forming 5-methoxy-2-nitro-4-phenoxybenzoic acid. Because the resulting benzoic acid is typically more polar and less soluble than the parent aldehyde, it precipitates as white or yellowish crystals. To prevent this, oxygen must be rigorously excluded.

Q2: I left my sample on the benchtop in a clear vial, and it rapidly degraded into a brown, viscous residue. What happened? A2: Your sample underwent a rapid photochemical rearrangement followed by thermal oligomerization. The molecule contains an ortho-nitrobenzaldehyde moiety, which acts as a photolabile trigger. Upon exposure to UV or ambient blue light, the nitro group abstracts a benzylic hydrogen from the adjacent aldehyde, forming a short-lived biradical that collapses into an ortho-nitrosobenzoic acid derivative . This nitroso intermediate is highly reactive and can further decompose into azo compounds and oligomers, appearing as a brown, viscous residue .

Q3: Can I store this compound pre-dissolved in a solvent to save time? A3: We strongly advise against long-term storage in solution. Solvents increase molecular mobility, facilitating collision rates with dissolved oxygen and trace impurities. Furthermore, protic solvents can lead to acetalization, while the photolysis quantum yield of o-nitrobenzaldehydes is often higher in solution than in the solid state. Always store the compound neat (as a solid) and only prepare solutions immediately prior to your experiment.

Degradation Pathways Visualization

G A 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (Intact Molecule) B Autoxidation (O2, Trace Metals) A->B Exposure to Air C Photolysis (UV/Vis Light < 400nm) A->C Ambient Light D 5-Methoxy-2-nitro-4-phenoxybenzoic acid (White Crystalline Precipitate) B->D Radical Chain Reaction E 5-Methoxy-2-nitroso-4-phenoxybenzoic acid (Photoisomerization Product) C->E Intramolecular H-Abstraction F Oligomerization / Azo Compounds (Viscous Brown Residue) E->F Thermal/Photochemical Secondary Reactions

Diagram 1: Mechanistic pathways of oxidative and photochemical degradation of the target molecule.

Experimental Protocol: Schlenk-Assisted Inert Packaging for Long-Term Storage

To establish a self-validating storage system, you must address all three degradation vectors: oxygen, light, and thermal energy.

Materials Needed:
  • Oven-dried amber glass vials (2 mL or 4 mL)

  • PTFE-lined screw caps

  • Schlenk line equipped with high-purity Argon (Ar)

  • 24-gauge needles and Parafilm

Step-by-Step Methodology:
  • Preparation: Ensure all amber vials and caps are baked at 120°C for at least 4 hours to remove adsorbed surface moisture, then cooled in a vacuum desiccator.

  • Transfer: Working quickly under subdued lighting, transfer the neat 5-Methoxy-2-nitro-4-phenoxybenzaldehyde solid into the amber vial.

  • Purging (Vacuum-Gas Cycling):

    • Cap the vial loosely with a pierceable rubber septum.

    • Insert a needle connected to the Schlenk line.

    • Apply vacuum (< 1 Torr) for 3–5 minutes to evacuate ambient air and trace moisture.

    • Slowly backfill the vial with Argon. Argon is preferred over Nitrogen because it is denser than air and forms a protective "blanket" over the solid .

    • Crucial Step: Repeat this vacuum-Argon cycle three times to ensure complete displacement of oxygen.

  • Sealing: While under a positive flow of Argon, quickly replace the septum with the PTFE-lined cap and tighten securely. Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Storage: Place the sealed vial inside a secondary opaque container (e.g., a foil-lined zip-lock bag) containing a silica gel desiccant packet. Store the entire assembly in a -20°C or -80°C freezer.

Workflow S1 1. Amber Glass Vial (Block UV/Vis) S2 2. Schlenk Line Vacuum (Remove O2/H2O) S1->S2 S3 3. Argon Backfill (Inert Blanket) S2->S3 S3->S2 Repeat 3x (Vacuum-Gas Cycle) S4 4. PTFE Seal & Parafilm (Airtight Closure) S3->S4 S5 5. -20°C / -80°C Storage (Kinetic Quenching) S4->S5

Diagram 2: Step-by-step Schlenk-assisted inert packaging workflow for long-term storage.

References

  • Title: What are the storage conditions for benzaldehyde? Source: Sinoshiny Blog URL: [Link][1]

  • Title: Photochemistry of o-nitrobenzaldehyde and related studies Source: The Journal of Physical Chemistry URL: [Link][2]

  • Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ChemRxiv URL: [Link][3]

Sources

Resolving common impurities in 5-Methoxy-2-nitro-4-phenoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into resolving common impurities and overcoming challenges in this multi-step synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed, effective decisions in your work.

Synthesis Overview & Key Challenges

The synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde typically proceeds through two key transformations: the electrophilic nitration of a substituted anisaldehyde and a subsequent nucleophilic aromatic substitution (SNAr) to introduce the phenoxy group. Each of these steps presents a unique set of challenges related to regioselectivity, reaction control, and byproduct formation. This guide provides a structured approach to identifying and mitigating these issues.

G cluster_0 Synthetic Pathway A 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) B Protection of Aldehyde (e.g., as Acetal) A->B Step 1 C Nucleophilic Aromatic Substitution (Phenoxy ether formation) B->C Step 2a (Route 1) D Electrophilic Nitration B->D Step 2b (Route 2) C->D Step 3a E Deprotection C->E Step 4b D->C Step 3b D->E Step 4a F 5-Methoxy-2-nitro-4- phenoxybenzaldehyde E->F Final Step

Caption: General synthetic routes to the target compound.

Part 1: Impurities Arising from Electrophilic Nitration

The introduction of the nitro group onto the aromatic ring is a critical step governed by the directing effects of the existing substituents. Improper control of reaction conditions is the primary source of impurities.

FAQ 1: My reaction produced multiple isomers. How can I improve regioselectivity?

Answer: The formation of isomeric byproducts during nitration is a common issue stemming from the powerful activating nature of the methoxy group and the deactivating, meta-directing nature of the aldehyde (or protected acetal).

  • Causality: The methoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. This creates a complex directive effect on the ring. The desired product requires nitration ortho to the methoxy group and meta to the aldehyde. However, other positions remain susceptible to attack, leading to regioisomers.

  • Troubleshooting Strategy:

    • Temperature Control is Critical: Lower temperatures (e.g., -15 °C to 0 °C) are crucial for enhancing regioselectivity.[1][2][3] Higher temperatures provide the activation energy needed to overcome the barriers for the formation of less-favored isomers and can also lead to oxidative degradation.[1]

    • Slow Addition of Nitrating Agent: The nitrating agent (typically a mixture of HNO₃ and H₂SO₄) should be added dropwise to the cooled substrate solution.[4] This maintains a low local concentration of the highly reactive nitronium ion (NO₂⁺) and helps to control the exothermic nature of the reaction.[1]

    • Protecting Group Strategy: If nitrating a benzaldehyde directly, the aldehyde group deactivates the ring. Protecting the aldehyde as an acetal can sometimes alter the electronic properties sufficiently to improve the yield of the desired isomer.[4]

FAQ 2: I'm observing a significant amount of a dinitrated byproduct. What went wrong?

Answer: The formation of dinitrated species, such as 4-methoxy-3,5-dinitrobenzaldehyde, indicates that the reaction conditions were too harsh.[2][3]

  • Causality: The starting aromatic ring, activated by the methoxy group, is highly susceptible to electrophilic attack.[1][5] Once the first nitro group is added, the ring becomes more deactivated. However, if the reaction temperature is too high or there is an excess of the nitrating agent, a second nitration can occur.

  • Troubleshooting Strategy:

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically close to a 1:1 molar ratio with the substrate.

    • Temperature: Maintain strict low-temperature control throughout the addition and reaction time.[1]

    • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

FAQ 3: My reaction mixture turned dark, and I have a low yield of a tar-like substance. What happened?

Answer: The formation of dark tars is a sign of oxidative degradation of the starting material or product.[1]

  • Causality: The nitrating mixture is a powerful oxidizing agent.[1] Aromatic aldehydes and electron-rich aromatic systems can be sensitive to oxidation, especially at elevated temperatures. An uncontrolled exotherm during the addition of the nitrating agent is a common cause.

  • Troubleshooting Strategy:

    • Vigorous Stirring & Efficient Cooling: Ensure the reaction flask is well-immersed in a cooling bath (e.g., ice-salt or dry ice/acetone) and that stirring is efficient enough to dissipate heat as the nitrating agent is added.

    • Controlled Addition: Add the nitrating agent very slowly to prevent a rapid temperature increase.[4]

G cluster_1 Nitration Troubleshooting Logic Start Analyze Crude Product Q1 Multiple Isomers Detected? Start->Q1 A1 Lower Temperature (-15 to 0°C) Slow Reagent Addition Q1->A1 Yes Q2 Dinitrated Byproduct Present? Q1->Q2 No A1->Q2 A2 Check Stoichiometry (Use ~1.0 eq) Reduce Reaction Time Q2->A2 Yes Q3 Dark Tar Formed? Q2->Q3 No A2->Q3 A3 Improve Cooling & Stirring Ensure Dropwise Addition Q3->A3 Yes End Purified Product Q3->End No A3->End

Caption: Decision tree for troubleshooting nitration impurities.

Part 2: Impurities from Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction to form the phenoxy ether linkage requires an electron-deficient aromatic ring, which is why this step often follows nitration. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack.[6]

FAQ 4: My SNAr reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

Answer: Incomplete SNAr reactions are typically due to insufficient activation of the substrate, issues with the nucleophile, or suboptimal reaction conditions.

  • Causality: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex).[7] The stability of this intermediate, and thus the reaction rate, is highly dependent on the electron-withdrawing ability of groups on the ring (like the nitro group) and the strength of the nucleophile.[6]

  • Troubleshooting Strategy:

    • Base and Nucleophile: The phenoxide nucleophile is typically generated in situ from phenol using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous and of good quality. You may need to use a stronger base if the reaction is sluggish.

    • Solvent Choice: A polar aprotic solvent such as DMF or DMSO is often required to solvate the potassium phenoxide and facilitate the reaction. Ensure the solvent is anhydrous.

    • Temperature: These reactions often require heat to proceed at a reasonable rate. If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring by TLC can improve the conversion rate.

    • Leaving Group: The reaction rate is also dependent on the leaving group. While not always modifiable in a set synthesis, halogens are common leaving groups that are displaced by the phenoxide.

FAQ 5: I've isolated a byproduct that appears to be from the substitution of hydrogen instead of my intended leaving group. Is this possible?

Answer: Yes, this is a known phenomenon. Nucleophilic Substitution of Hydrogen (SNArH) can sometimes compete with or even be faster than the substitution of a halogen.[8][9]

  • Causality: Nucleophiles can add to electron-deficient positions on the nitroaromatic ring, whether they are occupied by a halogen or a hydrogen atom.[8][10] The initially formed intermediate (σH adduct) from addition to a C-H bond is often formed faster than the corresponding σX adduct (at the C-Halogen bond).[9][10] While the σH adduct cannot directly expel a hydride ion, it can be oxidized by an external oxidant (often adventitious air) to yield the substitution product.

  • Troubleshooting Strategy:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize the oxidative pathway that leads to SNArH products.

    • Reagent Purity: Ensure that reagents and solvents are free from potential oxidizing contaminants.

Part 3: Purification and Characterization

Effective purification is key to obtaining the final product with high purity. The polar nature of the nitrobenzaldehyde derivative requires specific techniques.

Impurity Profile Summary
Impurity TypeProbable SourceKey Analytical Signature (Illustrative)
Nitration Regioisomer Non-selective nitrationDifferent aromatic proton splitting pattern in ¹H NMR; distinct Rf on TLC.
Dinitro Compound Over-nitration (harsh conditions)Higher molecular weight on MS; lower Rf on TLC due to increased polarity.
Unreacted Starting Material Incomplete reactionSpot on TLC corresponding to the starting material; characteristic peaks in NMR.
Phenolic Precursor Incomplete SNAr reactionMay streak on silica TLC; can be removed with a dilute basic wash.
Oxidized Product (Carboxylic Acid) Air oxidation of aldehydeVery polar (baseline on TLC); can be removed with a NaHCO₃ wash.[4]
Protocol 1: Standard Aqueous Workup for Crude Product

This procedure is designed to remove inorganic salts, residual acid/base, and highly polar impurities.

  • After quenching the reaction (e.g., by pouring onto ice), transfer the mixture to a separatory funnel.[4]

  • Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove acidic impurities.[4]

    • Brine (saturated NaCl solution) (1x) to aid in breaking emulsions and removing water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product for further purification.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone), adding silica, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Begin elution with the solvent system, starting with a lower polarity and gradually increasing it if necessary to elute the product. Collect fractions and monitor by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[11][12]

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture like ethanol/water or toluene/petroleum ether can be effective.[11][13]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it fully dissolves.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • BenchChem. (2025). Optimizing temperature for the nitration of substituted anisoles.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Purification of 4-Nitrobenzaldehyde-d4.
  • Organic Syntheses. o-NITROBENZALDEHYDE.
  • Organic Syntheses. o-NITROBENZALDEHYDE.
  • ChemicalBook. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis.
  • Unknown Source.
  • Unknown Source. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Unknown Source.
  • ResearchGate. Synthesis of m-nitrobenzaldehyde.
  • Google Patents. CN111732512A - Preparation method of o-nitrobenzaldehyde.
  • ResearchGate. Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
  • The Chemical Educator. (2012). Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution. DOI: 10.1007/s00897122423a.
  • ResearchGate. (2026). Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution.
  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly.
  • Unknown Source.
  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276-81. DOI: 10.1021/jacs.5b13365.
  • Nielsen, D. K., et al. (2017).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Quantifying 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Intermediate

In the landscape of pharmaceutical development and specialty chemical synthesis, the rigorous characterization of novel intermediates is paramount. 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, a complex aromatic aldehyde, represents a key building block whose purity and concentration must be precisely controlled. An unvalidated analytical method is a black box; it yields data without context or assurance of reliability. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific molecule, grounding every step in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3][4] This guide will not only detail the "how" but, more critically, the "why" behind each validation parameter, offering a comparative framework for interpreting results and making scientifically sound judgments.

Method Development Synopsis: A Rational Starting Point

Prior to validation, a robust HPLC method was developed based on the physicochemical properties of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. As a nitroaromatic compound, it possesses strong chromophores, making UV detection a logical choice.[5][6] Its relatively non-polar structure suggests that Reversed-Phase HPLC is the most suitable separation technique.[6][7][8]

  • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for many nitroaromatic compounds).[6]

  • Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (Gradient elution to ensure adequate separation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

The Validation Master Plan: An Interconnected Framework

Method validation is not a checklist of disconnected experiments. It is a holistic and logical process where each parameter informs the next. The overall goal is to build a comprehensive data package that proves the method is reliable for its intended use: quantifying 5-Methoxy-2-nitro-4-phenoxybenzaldehyde in a given matrix.

Validation_Workflow cluster_dev Phase 1: Foundation cluster_perf Phase 2: Performance cluster_limits Phase 3: Sensitivity & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Confirms peak identity Range Range Linearity->Range Defines working boundaries LOD LOD Linearity->LOD Data used for calculation Accuracy Accuracy (Recovery) Range->Accuracy Sets levels for testing Precision Precision (Repeatability & Intermediate) Range->Precision Sets levels for testing Robustness Robustness Accuracy->Robustness Establishes method reliability under varied conditions Precision->Robustness Establishes method reliability under varied conditions LOQ LOQ LOD->LOQ Defines lower limit LOQ->Robustness Establishes method reliability under varied conditions SystemSuitability System Suitability (Applied Throughout) SystemSuitability->Specificity Pre-requisite for all runs SystemSuitability->Linearity Pre-requisite for all runs SystemSuitability->Accuracy Pre-requisite for all runs SystemSuitability->Precision Pre-requisite for all runs SystemSuitability->Robustness Pre-requisite for all runs System_Suitability center_node System Suitability Test (SST) param1 Precision (%RSD of Peak Area) ≤ 2.0% center_node->param1 param2 Peak Tailing (Tf) ≤ 2.0 center_node->param2 param3 Theoretical Plates (N) ≥ 2000 center_node->param3 param4 Retention Time (%RSD) ≤ 1.0% center_node->param4 result Is System Fit for Purpose? param1->result param2->result param3->result param4->result pass Proceed with Analysis result->pass Yes fail Stop & Troubleshoot (Check mobile phase, column, pump, etc.) result->fail No

Caption: Decision tree for a System Suitability Test (SST).

Conclusion: A Validated Method Ready for Deployment

The comprehensive data package generated through these validation experiments demonstrates that the proposed HPLC method is specific, linear, accurate, precise, sensitive, and robust for the quantification of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. All parameters met their pre-defined acceptance criteria, which are firmly rooted in global regulatory expectations. [9][10][11]This validated method is now considered fit for its intended purpose and can be confidently deployed for routine quality control, stability testing, or characterization of this important chemical entity.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. 12

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Proceedings of the National Academy of Sciences, 89(5), 1705-1708. Link

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Link

  • Q2(R2) Validation of Analytical Procedures (Step 4). International Council for Harmonisation. Link

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Link

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Link

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Matisova, E., & Slezackova, J. (2007). Journal of Liquid Chromatography & Related Technologies, 30(5-7), 899-913. Link

  • Performance characteristics of different chromatographic columns for nitro compound analysis. BenchChem. Link

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV. Link

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Link

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Rajmane, A. D., & Shinde, K. P. (2023). Asian Journal of Pharmaceutical Analysis, 13(3), 194-201. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Link

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Link

Sources

A Comparative Guide to the Purity Analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the final drug product's quality. This guide, presented from the perspective of a Senior Application Scientist, provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We will explore the rationale behind the methodology, compare its performance with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Criticality of Purity for 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

The molecular structure of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, with its reactive aldehyde and nitro functional groups, makes it susceptible to the formation of various impurities during its synthesis and storage. A likely synthetic route involves the nitration of 4-phenoxy-3-methoxybenzaldehyde.[1][2] This process can lead to a range of impurities that must be meticulously controlled.

Potential Impurities in 5-Methoxy-2-nitro-4-phenoxybenzaldehyde:

  • Isomeric Impurities: The nitration of the starting material can result in the formation of positional isomers, such as 3-Methoxy-2-nitro-4-phenoxybenzaldehyde and 5-Methoxy-3-nitro-4-phenoxybenzaldehyde. These isomers can be difficult to separate and may exhibit different reactivity in subsequent steps.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-phenoxy-3-methoxybenzaldehyde.

  • By-products of Nitration: Over-nitration can produce dinitro derivatives, while side reactions could introduce other related substances.[3]

  • Degradation Products: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid (5-Methoxy-2-nitro-4-phenoxybenzoic acid).

The presence of these impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final API. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

GC-MS: A Powerful Tool for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it an ideal choice for the purity analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is underpinned by several key advantages:

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint." This allows for the unambiguous identification of the main component and any co-eluting impurities, a significant advantage over less specific detectors.[4][5]

  • Excellent Sensitivity: Modern GC-MS instruments can detect impurities at very low levels (ppm or even ppb), which is crucial for meeting the stringent requirements of pharmaceutical quality control.

  • Structural Elucidation: The fragmentation patterns obtained from electron ionization (EI) can be used to elucidate the structure of unknown impurities, which is invaluable for process development and troubleshooting.[6]

The workflow for purity analysis by GC-MS is a systematic process designed to ensure accurate and reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in a suitable volatile solvent (e.g., Ethyl Acetate) A->B C Filter through a 0.22 µm filter B->C D Inject into GC C->D E Separation on a capillary column D->E F Elution into MS E->F G Ionization (EI) and fragmentation F->G H Mass analysis G->H I Chromatogram generation H->I J Peak integration and identification via library search I->J K Purity calculation (% Area) J->K

A generalized workflow for the purity analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde by GC-MS.

Comparative Analysis: GC-MS vs. HPLC-UV and qNMR

While GC-MS is a powerful technique, a comprehensive evaluation requires comparison with other analytical methodologies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are two common alternatives for purity determination in the pharmaceutical industry.[7][8]

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds with unique NMR signals.
Limit of Detection (LOD) Low (ppm to ppb range).[9]Moderate (ppm range).[10]Higher (typically >0.1%).[11][12][13][14][15]
Specificity Very high (mass spectral fingerprinting).[4]Moderate (retention time and UV spectrum).Very high (unique chemical shifts).
Impurity Identification Excellent (fragmentation pattern analysis).Limited (requires reference standards or LC-MS).Excellent (structural elucidation from spectra).
Quantification Relative quantification (% area); absolute with standards.Relative and absolute quantification with standards.Absolute quantification without a specific reference standard for the analyte.
Throughput Moderate.High.Low to moderate.
When to Choose Which Technique?
  • GC-MS is the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities. Its high specificity and structural elucidation capabilities are invaluable during process development and for comprehensive impurity profiling.

  • HPLC-UV is a robust and reliable technique for routine quality control of the main component and known non-volatile impurities. It is often the workhorse for release testing due to its high throughput and precision.[10][16]

  • qNMR serves as an excellent primary method for determining the absolute purity of a reference standard and can be used as a complementary technique to validate the results from chromatographic methods. It is particularly useful when a certified reference standard of the impurity is not available.[11][12][13][14][15]

The selection of the most appropriate analytical technique is a critical decision that depends on the specific requirements of the analysis.

Method_Selection A Need to identify unknown volatile impurities? B Routine QC for known non-volatile impurities? A->B No D GC-MS A->D Yes C Need absolute purity without a specific standard? B->C No E HPLC-UV B->E Yes F qNMR C->F Yes G Use a combination of techniques C->G No

A decision tree for selecting the appropriate analytical technique.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, detailed and validated protocols are essential.

GC-MS Method for Purity Analysis

This protocol outlines a general method for the GC-MS analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. Method validation should be performed according to ICH Q2(R1) guidelines.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Methoxy-2-nitro-4-phenoxybenzaldehyde sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Capillary Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injector Split/SplitlessAllows for analysis of a wide concentration range.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Split ratio 50:1)A common injection volume to avoid column overloading.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic resolution.
Oven Temperature Program Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)A temperature program designed to separate potential impurities with varying volatilities.
MS Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 40 - 450A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Impurity identification is performed by comparing the mass spectra of the impurity peaks with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

Predicted Mass Fragmentation of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Understanding the fragmentation pattern is key to identifying the compound and its related impurities. The electron ionization (EI) of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is expected to produce a characteristic set of fragment ions. The molecular ion (M+) at m/z 273 should be observable. Common fragmentation pathways for nitroaromatic compounds include the loss of NO2 (m/z 227), NO (m/z 243), and O.[6][17] The aldehyde group can lead to the loss of H (m/z 272) or CHO (m/z 244). Cleavage of the ether bond can also occur.

Conclusion

The purity analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a critical aspect of quality control in pharmaceutical manufacturing. GC-MS offers a highly specific and sensitive method for this purpose, providing not only quantitative purity data but also invaluable information for the identification of unknown impurities. While HPLC-UV and qNMR are powerful complementary techniques, the comprehensive impurity profiling capabilities of GC-MS make it an indispensable tool for ensuring the quality and safety of this important pharmaceutical intermediate. The methodologies and comparative insights provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and implement robust analytical strategies.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of a powerful analytical method.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Iffah, M., & Santoso, M. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 16(3), 268-274.
  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]

  • SIELC. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6591-6598. Available at: [Link]

  • Chiavari, G., & Galletti, G. C. (1992). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]

  • Royal Society of Chemistry. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Available at: [Link]

  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Available at: [Link]

  • National Center for Biotechnology Information. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

  • Scribd. (n.d.). Copia de Nitration of benzaldehyde Iris&Jelina. Available at: [Link]

  • Scribd. (n.d.). Nitration of Benzaldehyde Analysis. Available at: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, cost-effectiveness, and safety of a drug manufacturing process.[1] This guide provides an in-depth comparative analysis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde against an alternative synthetic intermediate, 2-fluoro-4-nitrophenol, in the context of synthesizing a key precursor for multi-kinase inhibitors such as Foretinib.

Foretinib is a potent inhibitor of MET, RON, AXL, and VEGFR2 receptor tyrosine kinases, which are implicated in the progression of various cancers.[2][3] The synthesis of Foretinib and related kinase inhibitors often involves the construction of a substituted quinoline core, which is then coupled with a functionalized aniline derivative. The choice of this aniline precursor and its synthetic route is a pivotal aspect of the overall process.

This guide will dissect two potential synthetic pathways to a common advanced intermediate, offering a head-to-head comparison of their respective merits and drawbacks. By examining experimental data and established protocols, we aim to provide a clear, evidence-based assessment to inform strategic decisions in drug development and manufacturing.

The Central Challenge: Synthesizing the Core Aniline Intermediate

The focal point of our comparison is the synthesis of the crucial aniline intermediate, 4-amino-5-methoxyphenoxy)-N-methylpicolinamide or a closely related analogue. We will explore two distinct synthetic strategies, each commencing from a different commercially available starting material.

Route A: A hypothetical pathway leveraging the reactivity of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde .

Route B: An established pathway utilizing 2-fluoro-4-nitrophenol as the key starting material.[4]

The following sections will provide a detailed, step-by-step examination of each route, culminating in a comprehensive comparative analysis.

Synthetic Route A: A Pathway from 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

This proposed synthetic route utilizes the aldehyde functionality of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde as a handle for subsequent transformations, ultimately leading to the desired aniline derivative.

Experimental Protocol: Route A (Hypothetical)

Step 1: Reductive Amination

  • Dissolve 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (1.0 eq) and a suitable amine (e.g., methylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude N-alkylated intermediate from the previous step in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline derivative.

Synthetic Route B: A Pathway from 2-fluoro-4-nitrophenol

This established synthetic route, as described in patent literature, relies on a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.[4]

Experimental Protocol: Route B

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • In a reaction vessel, dissolve 4-chloro-N-methylpicolinamide (1.0 eq) and 2-fluoro-4-nitrophenol (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude ether-linked intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude intermediate in a solvent mixture, for instance, ethanol and water.

  • Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline product.

Comparative Analysis: A Head-to-Head Evaluation

The choice between these two synthetic routes hinges on a careful consideration of several key performance indicators. The following table provides a summary of the anticipated advantages and disadvantages of each pathway.

Parameter Route A (from 5-Methoxy-2-nitro-4-phenoxybenzaldehyde) Route B (from 2-fluoro-4-nitrophenol)
Overall Yield Potentially lower due to the multi-step nature of the aldehyde transformation.Generally reported to have good to high yields for the SNAr and reduction steps.[4]
Process Efficiency The two-step process involving reductive amination and then nitro reduction can be more time-consuming and may require intermediate purification.The SNAr reaction is typically efficient, and the subsequent iron-mediated reduction is a robust and well-established method.[5][6]
Reagent Cost & Availability 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a specialty chemical and may be more expensive and less readily available in bulk quantities.2-fluoro-4-nitrophenol is a more common and readily available starting material, likely leading to lower raw material costs.
Scalability Reductive amination using borohydride reagents can be challenging to scale up due to cost and safety considerations. Catalytic hydrogenation requires specialized high-pressure equipment.The SNAr reaction and iron-based reductions are generally considered scalable and are commonly used in industrial settings.
Safety & Environmental Impact Both routes involve the handling of nitroaromatic compounds, which are potentially toxic and mutagenic.[7][8] The use of palladium catalysts in hydrogenation requires careful handling and recovery.Iron-based reductions are generally considered more environmentally benign than those using heavy metal catalysts. The use of a fluorinated starting material requires appropriate handling.

In-Depth Discussion

Yield and Efficiency

Route B is likely to offer a higher overall yield and greater process efficiency. The nucleophilic aromatic substitution reaction between an activated aryl halide and a phenol is a well-established and high-yielding transformation. Similarly, the reduction of an aromatic nitro group using iron in acidic or neutral conditions is a classic and robust method known for its high conversion rates.[5][6]

In contrast, Route A involves a two-step transformation of the aldehyde group, which may lead to a lower overall yield. Reductive amination, while a powerful tool, can sometimes be complicated by side reactions, and the subsequent hydrogenation of the nitro group adds another step to the sequence.

Cost and Availability of Intermediates

A crucial factor in industrial drug synthesis is the cost and availability of starting materials.[9] 2-fluoro-4-nitrophenol is a more common and commercially available building block compared to 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, which is a more specialized and likely more expensive intermediate. This difference in cost can have a significant impact on the overall cost of goods for the final active pharmaceutical ingredient (API).

Safety and Handling

Both synthetic routes involve the use of nitroaromatic compounds, which are known to be toxic and potentially mutagenic, necessitating careful handling and appropriate personal protective equipment.[7][8]

  • 5-Methoxy-2-nitro-4-phenoxybenzaldehyde : While specific safety data is limited, as a nitroaromatic aldehyde, it should be handled with caution, avoiding inhalation, skin contact, and ingestion.

  • 2-fluoro-4-nitrophenol : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[10]

The reduction of nitro groups also presents safety considerations. Catalytic hydrogenation (as proposed in Route A) involves the use of flammable hydrogen gas under pressure, which requires specialized equipment and safety protocols. The iron-mediated reduction in Route B is generally considered a safer alternative for large-scale production.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Synthetic_Route_A start 5-Methoxy-2-nitro-4- phenoxybenzaldehyde inter1 N-alkylated Intermediate start->inter1 Reductive Amination (e.g., MeNH₂, NaBH(OAc)₃) product Aniline Derivative inter1->product Nitro Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for Route A.

Synthetic_Route_B start 2-fluoro-4-nitrophenol inter1 Ether-linked Intermediate start->inter1 SNAr Reaction (4-chloro-N-methylpicolinamide, K₂CO₃) product Aniline Derivative inter1->product Nitro Reduction (e.g., Fe, NH₄Cl)

Caption: Synthetic workflow for Route B.

Conclusion and Recommendations

Based on this comparative analysis, Synthetic Route B, starting from 2-fluoro-4-nitrophenol, presents a more favorable profile for the synthesis of the target aniline intermediate in a drug development and manufacturing context. The primary advantages of this route are:

  • Higher anticipated overall yield and process efficiency.

  • Lower cost and better availability of the starting material.

  • Greater scalability and a more favorable safety profile for the reduction step.

While Route A, utilizing 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, is a chemically plausible pathway, it is likely to be less economically viable and present more challenges in terms of process optimization and scale-up.

For researchers and drug development professionals, this analysis underscores the importance of a holistic evaluation of synthetic routes, considering not only the chemical transformations but also the practical aspects of cost, safety, and scalability. The selection of a robust and efficient synthetic pathway is a cornerstone of successful and sustainable pharmaceutical manufacturing.

References

Click to expand
  • ECHEMI.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Benchchem. comparative analysis of the cost-effectiveness of different synthetic routes. Benchchem.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • da Silva, A. B. F., de Oliveira, B. G., & de Alcantara, A. F. C. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Sigma-Aldrich. 2-Fluoro-4-nitrophenol 99 403-19-0.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2024). Preprints.
  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACET
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • A kind of preparation method of tyrosine kinase inhibitor and its intermediate. (2016).
  • 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. PubChem.
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  • Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines. (2025).
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Safety Operating Guide

5-Methoxy-2-nitro-4-phenoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of operational excellence in drug development and chemical synthesis is the rigorous, scientifically grounded management of hazardous materials. 5-Methoxy-2-nitro-4-phenoxybenzaldehyde (CAS: 1799439-10-3) [1] is a highly functionalized organic building block. While invaluable for synthesizing complex pharmaceutical intermediates, its unique combination of functional groups demands precise handling and disposal protocols to mitigate reactivity, toxicity, and environmental impact.

This guide provides laboratory professionals with a comprehensive, self-validating framework for the operational handling and terminal disposal of this compound, ensuring compliance, safety, and scientific integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the structure-activity relationship (SAR) of the molecule's functional groups and how they dictate macroscopic hazards.

  • Nitroaromatic Core (-NO₂): Nitro groups are strongly electron-withdrawing and impart a high energy density to the molecule. While generally stable under ambient laboratory conditions, nitroaromatics can decompose exothermically if subjected to high heat or if mixed with incompatible materials (e.g., strong reducing agents or heavy metals), which can lead to the formation of shock-sensitive salts[2][3].

  • Aldehyde Moiety (-CHO): This highly electrophilic group is prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting to the corresponding carboxylic acid. Aldehydes are also known chemical sensitizers and can cause acute respiratory and dermal irritation[4].

  • Ether Linkages (Methoxy & Phenoxy): These groups significantly increase the lipophilicity of the molecule. High lipophilicity enhances the compound's ability to cross biological membranes, contributing to its persistence in the environment and pronounced toxicity to aquatic life[5][6].

Table 1: Physicochemical Properties & Operational Implications
Property / Hazard ClassificationDescriptionOperational Implication
CAS Number 1799439-10-3Essential for precise inventory tracking and SDS alignment[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates local exhaust ventilation to prevent dust explosions[7].
Environmental Toxicity Toxic to aquatic life (WGK 2)Absolute prohibition of drain disposal; requires specialized destruction[5][7].
Chemical Incompatibilities Strong bases, oxidizers, metalsStrict waste stream segregation is required to prevent exothermic runaway[2][3].

Self-Validating Operational Handling Protocols

Standard operating procedures (SOPs) must be self-validating—meaning each step inherently verifies the safety of the next. Implement the following step-by-step methodology when handling neat 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Step 1: Environmental & Engineering Controls

  • Action: Conduct all weighing and transfer operations exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: Nitroaromatic powders can accumulate on deposition surfaces. While not spontaneously explosive, the enrichment of fine dust in the air creates a severe secondary dust explosion hazard if exposed to an ignition source[7].

Step 2: PPE Verification & Application

  • Action: Don standard laboratory PPE (flame-resistant lab coat, safety goggles). Implement a double-glove protocol using high-quality nitrile gloves.

  • Causality: The lipophilic phenoxy and methoxy groups allow the compound to easily permeate degraded or thin nitrile barriers. Double-gloving ensures that if the outer layer is compromised by a carrier solvent, the inner layer remains intact.

Step 3: Static-Mitigated Transfer

  • Action: Use grounded, anti-static spatulas (e.g., conductive polymer or grounded stainless steel) to transfer the solid.

  • Causality: Mitigating electrostatic discharge is critical when handling dry nitroaromatic powders to prevent localized heating and deflagration[7].

Waste Segregation & Disposal Workflows

The terminal destruction of nitroaromatics requires careful logistical planning. Because these compounds are highly recalcitrant to standard biological wastewater treatments and possess mutagenic properties[8], they must be completely mineralized via thermal destruction.

DisposalWorkflow Start Waste Generation: 5-Methoxy-2-nitro-4-phenoxybenzaldehyde Check Mixed with halogenated solvents? Start->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Check->NonHalogenated No Incineration High-Temperature Incineration (Equipped w/ NOx Scrubbers) Halogenated->Incineration NonHalogenated->Incineration

Fig 1: Decision matrix for the segregation and disposal of nitroaromatic laboratory waste.

Step 1: Solid Waste Segregation Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes) in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container. Critical Rule: Never mix this waste with heavy metal salts or strong bases, as this can generate highly unstable, shock-sensitive complexes[2].

Step 2: Liquid Waste Consolidation If the compound is dissolved in a solvent, route it to the appropriate liquid waste carboy.

  • If dissolved in ethanol, acetone, or ethyl acetate, route to the Non-Halogenated stream.

  • If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated stream.

  • Validation Check: Ensure waste carboys feature vented caps to prevent pressure build-up from potential auto-oxidation gas release.

Step 3: Final Destruction via Incineration Transfer the segregated waste to a licensed hazardous waste disposal facility. The mandated disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[3][4].

  • Causality: The incinerator must be equipped with an afterburner and alkaline scrubbers. Combustion of nitroaromatics generates toxic nitrogen oxide ( NOx​ ) gases; the scrubbers neutralize these emissions, preventing environmental acid rain and smog formation[3].

DegradationPathway A 5-Methoxy-2-nitro-4-phenoxybenzaldehyde B Nitro Group Reduction (Incompatible with Reducing Agents) A->B Improper Mixing C Aldehyde Oxidation (Auto-oxidation in Air) A->C Environmental Exposure F Controlled Incineration (Mineralization to CO2, H2O, NOx) A->F Proper Disposal D Exothermic Runaway / Shock-Sensitive Salts B->D Hazard Realization E Carboxylic Acid Derivative C->E E->F

Fig 2: Chemical reactivity pathways and the critical importance of controlled incineration.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and chemically logical action is required to prevent exposure and environmental contamination.

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. If the spill occurs inside a fume hood, maximize the exhaust flow and lower the sash.

  • Mechanical Containment: Do not use combustible sweepings (such as sawdust or paper towels) to absorb the neat powder, as these provide fuel that can violently react with the nitro compound[4][7]. Instead, use an inert, non-combustible absorbent like vermiculite or dry sand.

  • Wet-Brush Cleanup: To prevent the aerosolization of toxic dust, lightly mist the spilled solid with a compatible solvent (e.g., a small amount of isopropanol or water) to dampen it. Carefully sweep the material using a dedicated, non-sparking brush and dustpan[4][7].

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and plenty of water to remove lipophilic residues[4]. Collect all washings, contaminated sand, and cleanup materials into a sealed container labeled for hazardous nitroaromatic waste.

References

  • 1799439-10-3 | 5-Methoxy-2-nitro-4-phenoxybenzaldehyde - BLDpharm . bldpharm.com. URL: 1

  • 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical. URL:4

  • Biological/Chemical Waste Management . National Science Teaching Association (NSTA). URL: 2

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde . Valsynthese SA. URL: 3

  • Safety Data Sheet . Merck Millipore. URL: 5

  • Safety Data Sheet: 3-Nitrobenzaldehyde . Carl ROTH. URL: 7

  • Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water . RSC Publishing. URL: 6

  • Biological Treatment of Nitroaromatics in Wastewater . MDPI. URL: 8

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Navigating the Safe Handling of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of specialized research chemicals is paramount in the laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde. As a senior application scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe laboratory practice. Based on the analysis of similar compounds, 5-Methoxy-2-nitro-4-phenoxybenzaldehyde should be treated with care, assuming it may possess the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]

  • Potential for Combustibility: Aromatic nitro compounds can be combustible and may form explosive mixtures with air upon intense heating.[1]

Proactive risk mitigation involves a combination of engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this and similar chemical compounds.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[3]Protects against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., neoprene, butyl, or heavy-duty nitrile).[3]Provides a barrier against skin contact, which may cause irritation. Disposable nitrile gloves may not offer sufficient protection for prolonged contact.[3]
Body Protection A flame-resistant lab coat.[3]Protects against accidental spills and potential ignition if the compound is flammable.
Respiratory Protection To be used based on a risk assessment, especially if working outside of a fume hood or if dust/aerosol generation is likely. A NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3]

Handling and Use

Workflow for Safe Handling of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate After Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde.

Step-by-Step Protocol:

  • Work in a Designated Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Portioning and Weighing: If weighing is required, do so within the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[4]

Emergency Procedures: Be Prepared

Spills
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[3]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[3]

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All waste contaminated with 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, including empty containers, used PPE, and spill clean-up materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Do Not Dispose Down the Drain: This compound and its containers should never be disposed of in the regular trash or down the sanitary sewer.[3]

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.[3]

Disposal Workflow

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, Weigh Boats) collect_liquid Liquid Waste (Reaction Residues, Solvents) container_solid Sealable, Labeled Solid Waste Container collect_solid->container_solid container_liquid Sealable, Labeled Liquid Waste Container collect_liquid->container_liquid disposal_storage Store in Designated Hazardous Waste Area container_solid->disposal_storage container_liquid->disposal_storage disposal_pickup Arrange for EHS Pickup disposal_storage->disposal_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.